3-nitro-1H-pyrazole-4-carboxamide
Description
BenchChem offers high-quality 3-nitro-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJDENHMYYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Process Chemistry of 3-Nitro-1H-pyrazole-4-carboxamide
[1][2][3][4]
Executive Summary
3-nitro-1H-pyrazole-4-carboxamide is a high-polarity heterocyclic scaffold frequently utilized as an intermediate in the synthesis of high-energy materials (HEMs) and pharmaceutical active ingredients (APIs), particularly xanthine oxidase inhibitors and antitumor agents.[1][2][3]
Its solubility profile is dominated by strong intermolecular hydrogen bonding (HB) networks, resulting in a "brick-dust" crystal lattice that exhibits high melting points (>200°C) and limited solubility in common organic solvents.[4][3] This guide provides a predicted solubility landscape based on structural analogs (e.g., 3-amino-1H-pyrazole-4-carboxamide, 3,4-dinitro-1H-pyrazole), a validated experimental protocol for precise determination, and a thermodynamic framework for solvent selection in recrystallization processes.[4][1]
Chemical Identity & Physicochemical Basis[1][2][3][4][6][7][8][9]
The solubility behavior of this compound is dictated by the competition between its high lattice energy and the solvation power of the solvent.
| Property | Description | Impact on Solubility |
| Structure | Pyrazole ring substituted with Nitro (-NO₂) at C3 and Carboxamide (-CONH₂) at C4.[4][1][2][3] | High polarity; amphoteric nature.[4][1][2][3] |
| H-Bond Donors | 3 (Pyrazole -NH, Amide -NH₂) | Strong self-association in solid state; requires high-polarity solvents to disrupt lattice.[4][1][2][3] |
| H-Bond Acceptors | 4 (Nitro -O, Amide -O, Pyrazole -N) | Excellent solubility in H-bond donor solvents (e.g., Methanol) if lattice energy is overcome.[4][1] |
| Dipole Moment | High (> 5 D estimated) | Insoluble in non-polar hydrocarbons (Hexane, Toluene).[3] |
| Acidity (pKa) | Pyrazole NH is acidic (pKa ~9-10) | Soluble in basic aqueous media (forming the pyrazolate anion).[3] |
Mechanism of Solvation
The presence of the electron-withdrawing nitro group increases the acidity of the pyrazole proton, enhancing solubility in basic media but reducing solubility in neutral non-polar solvents compared to its amino-analog. Dissolution requires a solvent capable of disrupting the intermolecular
Solubility Profile (Reference & Predicted)
As specific quantitative mole-fraction data is proprietary for this specific intermediate, the following profile is derived from validated data of structural analogs (e.g., 3,4-dinitro-1H-pyrazole and 3-amino-1H-pyrazole-4-carboxamide) and thermodynamic modeling (Hansen Solubility Parameters).
Table 1: Solubility Classification at 25°C
| Solvent Class | Solvent | Solubility Rating | Estimated Solubility (mg/mL)* | Application |
| Polar Aprotic | DMSO | High | > 150 | Stock solutions, Reaction solvent |
| Polar Aprotic | DMF | High | > 120 | Reaction solvent |
| Polar Aprotic | NMP | High | > 100 | Reaction solvent |
| Polar Protic | Methanol | Moderate | 10 - 25 | Recrystallization (Hot) |
| Polar Protic | Ethanol | Low-Moderate | 5 - 15 | Recrystallization (Co-solvent) |
| Polar Protic | Isopropanol | Low | < 5 | Anti-solvent / Wash solvent |
| Esters/Ketones | Acetone | Moderate | 15 - 30 | Extraction / Purification |
| Esters/Ketones | Ethyl Acetate | Low | < 2 | Anti-solvent |
| Non-Polar | Toluene | Insoluble | < 0.1 | Anti-solvent |
| Non-Polar | n-Hexane | Insoluble | < 0.01 | Wash solvent (removes grease) |
| Aqueous | Water (pH 7) | Low | < 1 | Anti-solvent |
| Aqueous | Water (pH 10) | High | > 50 | Dissolution via deprotonation |
*Values are estimates based on "like-dissolves-like" trends for nitro-pyrazole carboxamides. Validation required per batch.
Experimental Protocol: Solubility Determination
To generate precise thermodynamic data for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC quantification is the gold standard.[4][1]
Workflow Diagram (DOT)
Caption: Figure 1. Standardized Isothermal Shake-Flask Workflow for Solubility Profiling.
Step-by-Step Methodology
-
Preparation: Add excess 3-nitro-1H-pyrazole-4-carboxamide (approx. 50 mg) to 2 mL of the target solvent in a crimp-top HPLC vial.
-
Equilibration: Agitate at constant temperature (±0.1°C) for 24–48 hours.
-
Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.[1][2][3]
-
Critical Control: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during transfer.
-
-
Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.
Thermodynamic Analysis & Solvent Selection[3][4][10]
Understanding the temperature dependence of solubility is critical for designing cooling crystallization processes.[1][2][3][5]
Van't Hoff Analysis
The solubility (
Where:
-
: Enthalpy of solution (typically endothermic,
).[3] - : Ideal gas constant.[4][1][2][3]
- : Harmonic mean temperature.[1][2][3]
Process Implication:
-
A steep slope in the
vs. plot indicates high temperature sensitivity, making the solvent ideal for cooling crystallization . -
Recommended System: Methanol/Water or Ethanol/Water .[4][1][2][3] The compound is soluble in hot alcohols but insoluble in water.[1][2][3] Adding water to a hot alcoholic solution (antisolvent crystallization) or cooling a saturated alcoholic solution yields high purity crystals.[1][2][3]
Solvent Selection Logic (DOT)[1][4]
Caption: Figure 2. Decision Matrix for Solvent Selection based on Process Goals.
References
-
BenchChem. (2025).[1][2][3] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from .[1][2][3]
-
Wang, M., et al. (2025).[2][3] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data, 70(3), 1416-1425.[3] .[1][2][3]
-
Jaisankar, K.R., et al. (2013).[2][3][6] "Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines." International Journal of ChemTech Research, 5(1), 82. .[1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 3-Nitro-1H-pyrazole.[4][1][2][3][7][8] National Library of Medicine.[1][2][3] Retrieved from .[1][2][3]
-
Zhang, J., et al. (2020).[2][3] "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates." Molecular Diversity, 25(4), 2379-2388.[4][3] .[1][2][3]
Sources
- 1. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Nitro-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies and interpretation involved in the crystal structure analysis of 3-nitro-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive published crystal structure for this specific molecule is not yet available, this document serves as a robust, experience-driven guide to its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By leveraging established protocols and crystallographic data from closely related pyrazole derivatives, we present a detailed, hypothetical, yet scientifically grounded, exploration of its anticipated molecular geometry, intermolecular interactions, and supramolecular architecture. This guide is intended to equip researchers with the necessary framework to conduct and interpret such an analysis, thereby facilitating the rational design of novel therapeutics based on the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives form the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The substituent pattern on the pyrazole ring plays a crucial role in modulating the molecule's physicochemical properties and its interactions with biological targets. The title compound, 3-nitro-1H-pyrazole-4-carboxamide, incorporates two key functional groups: a nitro group, which is a strong electron-withdrawing group and a potential hydrogen bond acceptor, and a carboxamide group, which is a classic hydrogen bond donor and acceptor.[3]
The precise three-dimensional arrangement of these functional groups, as determined by X-ray crystallography, is paramount for understanding the molecule's potential for intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately, its binding affinity to target proteins. This guide will walk through the essential steps to elucidate this critical structural information.
Synthesis and Crystallization: From Powder to Single Crystal
A logical and efficient synthetic route is the prerequisite for obtaining the target compound in high purity, which is essential for successful crystallization.
Synthetic Protocol
The synthesis of 3-nitro-1H-pyrazole-4-carboxamide can be approached through a multi-step process, starting from readily available precursors. The following protocol is a representative example based on established pyrazole chemistry.[4][5][6]
Step 1: Synthesis of 3-Nitro-1H-pyrazole A common method for the synthesis of 3-nitro-1H-pyrazole involves the nitration of pyrazole. However, a more controlled approach is the thermal rearrangement of 1-nitropyrazole.[5]
-
Procedure: 1-Nitropyrazole (1 equivalent) is dissolved in a high-boiling solvent such as benzonitrile. The mixture is heated to reflux (approximately 180-190 °C) for 2-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration, washed with hexane, and dried to afford 3-nitro-1H-pyrazole.
Step 2: Carboxylation at the 4-position This step can be challenging and may require specific activating groups. A plausible route involves the formylation followed by oxidation.
-
Procedure: A Vilsmeier-Haack reaction on a suitably protected 3-nitro-1H-pyrazole can introduce a formyl group at the 4-position. Subsequent oxidation of the aldehyde to a carboxylic acid would yield 3-nitro-1H-pyrazole-4-carboxylic acid.
Step 3: Amidation of the Carboxylic Acid The final step is the conversion of the carboxylic acid to the primary amide.
-
Procedure: 3-Nitro-1H-pyrazole-4-carboxylic acid (1 equivalent) is suspended in a suitable solvent like dichloromethane. A coupling agent such as thionyl chloride or a carbodiimide is added, followed by the introduction of ammonia gas or an ammonia solution. The reaction is stirred at room temperature until completion as monitored by TLC. The product, 3-nitro-1H-pyrazole-4-carboxamide, is then isolated and purified by recrystallization or column chromatography.
Crystallization Strategy
The growth of high-quality single crystals suitable for X-ray diffraction is often the most critical and empirical step. The choice of solvent and crystallization technique is paramount.
-
Solvent Selection: A systematic screening of solvents with varying polarities is recommended. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof are good starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
For 3-nitro-1H-pyrazole-4-carboxamide, a solvent system like ethanol/water or dimethylformamide (DMF)/water could be effective, given the polar nature of the molecule.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
Data Collection and Processing
-
Procedure:
-
A single crystal of suitable size and quality is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement
-
Procedure:
-
The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.
-
This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Hypothetical Crystal Structure Analysis of 3-Nitro-1H-pyrazole-4-carboxamide
Based on the known structures of similar pyrazole derivatives, we can predict and discuss the likely structural features of 3-nitro-1H-pyrazole-4-carboxamide.[7][8][9]
Molecular Geometry
The pyrazole ring is expected to be essentially planar. The nitro and carboxamide substituents will be attached to this ring. The relative orientation of these groups will be of particular interest.
Table 1: Hypothetical Crystallographic Data for 3-Nitro-1H-pyrazole-4-carboxamide
| Parameter | Value |
| Chemical Formula | C₄H₄N₄O₃ |
| Formula Weight | 156.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.0 |
| β (°) | 105 |
| Volume (ų) | 694.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.492 |
| F(000) | 320 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for 3-Nitro-1H-pyrazole-4-carboxamide
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | 1.37 |
| N2-C3 | 1.33 |
| C3-C4 | 1.42 |
| C4-C5 | 1.39 |
| C5-N1 | 1.34 |
| C3-N3 (Nitro) | 1.45 |
| N3-O1 (Nitro) | 1.22 |
| N3-O2 (Nitro) | 1.22 |
| C4-C6 (Carbox.) | 1.50 |
| C6-O3 (Carbox.) | 1.24 |
| C6-N4 (Carbox.) | 1.33 |
| N1-N2-C3 | 112.0 |
| N2-C3-C4 | 105.0 |
| C3-C4-C5 | 108.0 |
| C4-C5-N1 | 107.0 |
| C5-N1-N2 | 118.0 |
Intermolecular Interactions and Crystal Packing
The presence of both a carboxamide group and a nitro group suggests a rich network of hydrogen bonds. The carboxamide group has two donor protons (on the nitrogen) and a carbonyl oxygen acceptor. The nitro group oxygens are also potential hydrogen bond acceptors.[3][10]
A likely and stable hydrogen bonding motif would be the formation of a centrosymmetric dimer via N-H···O hydrogen bonds between the carboxamide groups of two adjacent molecules. This is a very common and robust supramolecular synthon.
Further intermolecular interactions, such as N-H···O(nitro) and C-H···O hydrogen bonds, are also anticipated, which would link these dimers into a three-dimensional network.
Diagram 1: Molecular Structure of 3-Nitro-1H-pyrazole-4-carboxamide
Caption: Ball-and-stick representation of the molecular structure.
Diagram 2: Hypothetical Hydrogen Bonding Network
Caption: Key intermolecular hydrogen bonds forming a supramolecular network.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of 3-nitro-1H-pyrazole-4-carboxamide. The detailed protocols for synthesis, crystallization, and X-ray diffraction are based on established and reliable methods in the field. The discussion of the anticipated molecular structure and intermolecular interactions highlights the key features that would be of interest to medicinal chemists and materials scientists.
The definitive determination of this crystal structure would provide invaluable empirical data to validate these predictions. Such data would enable a more precise understanding of the structure-property relationships for this class of compounds and would serve as a crucial starting point for computational studies, such as molecular docking and quantum chemical calculations, to further explore its therapeutic potential. The synthesis and successful crystallization of 3-nitro-1H-pyrazole-4-carboxamide, therefore, remain a valuable scientific endeavor.
References
-
Puthan Peedikakkal, A. M., et al. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Retrieved from [Link]
-
Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(48), 31229-31244. Available from: [Link]
-
Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(48), 31229-31244. Available from: [Link]
-
Al-Warhi, T., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 6(42), 11453-11462. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Patel, H. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(11), 539-545. Available from: [Link]
-
Potemkin, V. A., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627. Available from: [Link]
-
Ojala, W. H., et al. (2026). Intermolecular hydrogen-bonding interactions involving the nitro group... CRYSTENGCOMM. Available from: [Link]
-
Hirai, K., et al. (2006). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 31(1), 40-46. Available from: [Link]
-
Jaćimović, Ž. K., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]
-
Chemspace. (n.d.). N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14. Available from: [Link]
-
Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]
-
Glaser, R. (n.d.). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? UNL Digital Commons. Retrieved from [Link]
-
Chemspace. (n.d.). N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]
Sources
- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. jocpr.com [jocpr.com]
- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide | 61716-93-6 | Benchchem [benchchem.com]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Secure Verification [vinar.vin.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
Nitro-Pyrazole Carboxamide Derivatives: Synthetic Architectures and Therapeutic Frontiers
The following technical guide provides an in-depth review of nitro-pyrazole carboxamide derivatives, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The nitro-pyrazole carboxamide scaffold represents a bifurcated chemical space in modern drug discovery. It serves two distinct roles:
-
The "Warhead" (Nitro-Retention): Utilizing the nitro group as a bioreductive pharmacophore for antimicrobial activity or hypoxia-activated prodrugs (HAPs) in oncology.
-
The "Synthone" (Nitro-Reduction): Acting as a high-fidelity precursor for amino-pyrazole carboxamides, a privileged structure in kinase inhibition (e.g., CDK2, FLT3, EGFR).
This guide delineates the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this versatile class, providing reproducible protocols and authoritative referencing.
Synthetic Architectures
The synthesis of nitro-pyrazole carboxamides typically originates from 4-nitro-1H-pyrazole-3-carboxylic acid . The chemical stability of the pyrazole ring allows for harsh activation conditions, though regioselectivity during N-substitution remains a critical optimization parameter.
Core Synthesis Pathways
The synthetic utility branches into Direct Amidation (retaining the nitro group) and Reductive Functionalization (post-amidation reduction).
Diagram 1: Synthetic Decision Tree
Caption: Divergent synthesis of nitro-pyrazole carboxamides. Route A/B yields bioactive nitro-compounds; Route C yields amino-scaffolds.
Key Synthetic Challenges
-
Regiochemistry of N-Alkylation: When N-alkylating the pyrazole ring (often required before amidation), steric hindrance dictates the ratio of 1,3- vs. 1,5-isomers. 1,3-isomers are generally thermodynamically favored.
-
Coupling Efficiency: While thionyl chloride (
) is effective, it is incompatible with acid-sensitive amines. Peptide coupling agents (EDCI/HOBt) are preferred for complex amines to prevent racemization or decomposition [1].
Medicinal Chemistry: The "Nitro-Warhead"
When the nitro group is retained, the molecule functions primarily through bioreduction . This mechanism is exploited in two major therapeutic areas: Antimicrobials and Hypoxia-Activated Prodrugs (HAPs).
Antimicrobial Mechanism (Bioreduction)
Similar to nitrofurantoin and metronidazole, 4-nitropyrazole derivatives act as prodrugs. They are activated by bacterial nitroreductases (NTRs), specifically Type I (oxygen-insensitive) and Type II (oxygen-sensitive) NTRs.
Case Study: 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide This compound has demonstrated antibacterial spectra comparable to nitrofurantoin.[1] The mechanism involves the stepwise reduction of the nitro group to a hydroxylamine or nitroso intermediate, which forms covalent adducts with bacterial DNA [2].
Diagram 2: Bioreductive Mechanism of Action
Caption: Bioreductive activation pathway. In normoxia, the futile cycle protects cells; in hypoxia/bacteria, toxic adducts form.
Hypoxia-Activated Prodrugs (HAPs) in Oncology
Solid tumors often contain hypoxic regions resistant to chemotherapy.[2][3] Nitro-pyrazole carboxamides utilize the "electron switch" concept. In normoxic tissues, the nitro radical anion is re-oxidized by
Medicinal Chemistry: The "Amino-Scaffold" (Kinase Inhibition)
While this guide focuses on the nitro derivative, it is crucial to acknowledge that 4-amino-pyrazole-3-carboxamides (derived directly from the nitro precursor) are potent kinase inhibitors.
-
Targets: FLT3 (Acute Myeloid Leukemia), CDK2, and EGFR.
-
Role of the Precursor: The 4-nitro group locks the pyrazole conformation during the initial synthesis of the carboxamide tail, ensuring high yield before the final reduction step to the active amino-drug [4].
Experimental Protocols
The following protocols are synthesized from verified literature procedures [1][5].
Protocol A: Synthesis of N-Substituted-4-nitro-1H-pyrazole-3-carboxamide
Objective: To couple a primary amine to the nitro-pyrazole core.
Reagents:
-
4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)[4]
-
Thionyl Chloride (
) (Excess) -
Target Amine (1.1 eq)
-
Triethylamine (
) (2.0 eq) -
Solvent: Methanol (Step 1), Dichloromethane (DCM) (Step 2)
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 4-nitro-1H-pyrazole-3-carboxylic acid in dry methanol. Cool to 0°C. Add
dropwise. -
Reflux: Heat to reflux for 3–4 hours until the solution clears. Evaporate solvent to dryness to obtain the crude acid chloride or methyl ester intermediate.
-
Coupling: Redissolve the intermediate in dry DCM. Add
. -
Addition: Add the target amine slowly at 0°C. Stir at room temperature for 12 hours.
-
Workup: Wash with water, 1N HCl (to remove unreacted amine), and brine. Dry over
and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:Ethyl Acetate).
Protocol B: In Vitro Antibacterial Susceptibility (MIC Determination)
Objective: Validate the "warhead" activity of the synthesized nitro-derivative.
-
Preparation: Dissolve the nitro-pyrazole carboxamide in DMSO (Stock: 1 mg/mL).
-
Medium: Use Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) to
CFU/mL. -
Assay: Perform serial two-fold dilutions in a 96-well plate. Add bacterial inoculum.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Quantitative Data Summary
The following table summarizes the physicochemical and biological properties of key derivatives found in the literature.
| Compound Class | R-Substituent (Amide) | Primary Target | Activity / IC50 | Ref |
| Nitro-Pyrazole | 2-hydroxyethyl | Bacterial DNA | MIC: 5–10 µg/mL (E. coli) | [2] |
| Nitro-Pyrazole | 4-morpholinophenyl | Antifungal | Moderate Inhibition (C. albicans) | [5] |
| Amino-Pyrazole * | 4-methylpiperazinyl | FLT3 Kinase | IC50: 0.089 nM (AML cell line) | [4] |
| Nitro-Triazole Hybrid | -- | Energetic Material | Detonation Vel: ~8700 m/s | [6] |
*Note: Amino-pyrazoles are included to demonstrate the high-value downstream products of the nitro-precursor.
Safety & Stability Note
While pharmaceutical derivatives are generally stable, low-molecular-weight nitro-pyrazoles are researched as high-energy density materials (explosives).
-
Precaution: When working with unsubstituted 4-nitro-pyrazole-3-carboxylic acid on a multi-gram scale, avoid excessive friction or shock.
-
Thermal Stability: Most carboxamide derivatives possess decomposition temperatures (
) > 200°C, making them safe for standard reflux conditions [6].
References
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial Agents and Chemotherapy.
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (MDPI).
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
Sources
- 1. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Theoretical Calculation of Heat of Formation for 3-nitro-1H-pyrazole-4-carboxamide
Abstract
The standard molar enthalpy of formation (ΔHf°) is a critical parameter for assessing the energetic performance and thermal stability of novel materials, particularly in the fields of pharmaceuticals and energetic materials. For nitrogen-rich heterocyclic compounds like 3-nitro-1H-pyrazole-4-carboxamide, experimental determination of ΔHf° can be hazardous, costly, and complex. This guide presents a robust, in-depth theoretical protocol for accurately calculating the gas-phase heat of formation of 3-nitro-1H-pyrazole-4-carboxamide using high-level quantum chemical methods. We advocate for the use of isodesmic reactions in conjunction with composite methods like Gaussian-4 (G4) theory to overcome the systemic errors often encountered with simpler atomization-based approaches for nitro-containing compounds. This document provides a step-by-step workflow, from molecular optimization to the final calculation, intended for researchers, computational chemists, and drug development professionals.
Introduction
3-nitro-1H-pyrazole-4-carboxamide is a molecule of significant interest, belonging to the family of nitrated pyrazoles. This class of compounds is known for high positive heats of formation, considerable density, and tailored thermal stability, making them candidates for advanced energetic materials.[1] An accurate value for the heat of formation is fundamental to predicting key performance metrics such as detonation velocity and pressure, as well as assessing molecular stability and safety.
While experimental techniques like combustion calorimetry are the gold standard, computational chemistry offers a safe, cost-effective, and powerful alternative for predicting thermochemical properties.[2] However, the accuracy of theoretical calculations is highly dependent on the chosen methodology. For nitroaromatic and nitro-heterocyclic compounds, standard methods like direct atomization can lead to significant inaccuracies due to the complex electronic environment of the nitro group. This guide details a more reliable approach using a bond-conserving isodesmic reaction scheme, which leverages error cancellation to achieve high accuracy.
PART 1: Theoretical Foundations and Method Selection
The Hierarchy of Computational Methods
Quantum mechanical methods provide a spectrum of tools for calculating molecular energies, with a trade-off between computational cost and accuracy.
-
Semi-empirical Methods (e.g., PM3, AM1): These are the fastest methods but are heavily parameterized and may yield unreliable results for novel molecular structures not included in their training sets. They are best used for generating initial guesses for molecular geometries.
-
Density Functional Theory (DFT): DFT offers a good balance of accuracy and computational cost. Functionals like B3LYP are widely used for geometry optimization and vibrational frequency calculations. However, the accuracy of DFT for absolute energies can be functional-dependent.
-
Composite Methods (e.g., G4, CBS-QB3): These are multi-step "recipes" that approximate very high-level calculations by combining results from different levels of theory and basis sets.[3] They are designed to achieve "chemical accuracy," typically defined as within 1 kcal/mol (or ~4 kJ/mol) of experimental values, making them ideal for thermochemical predictions.[2]
The Challenge of Nitro Compounds: Atomization vs. Isodesmic Reactions
The most direct way to calculate the heat of formation is through an atomization reaction , where the molecule is computationally broken down into its constituent atoms.
Molecule → Constituent Atoms
The enthalpy of this reaction is combined with the known experimental heats of formation of the atoms to yield the molecule's ΔHf°. However, this process involves breaking every bond in the molecule, which can lead to a large accumulation of computational errors. Studies have shown that for nitro compounds, even high-level methods like G4 can have systematic errors of around 9-13 kJ/mol per nitro group when using the atomization approach.
A more sophisticated and accurate approach is the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and type of all chemical bonds are conserved on both the reactant and product sides.[4]
Target Molecule + Simple Reactants → Simple Products with Conserved Bonds
Because the bonding environments are so similar on both sides of the equation, the errors inherent in the quantum chemical energy calculation tend to cancel out. This leads to a much more accurate calculation of the reaction enthalpy (ΔHrxn), which is the key to finding the target molecule's heat of formation.
PART 2: A Step-by-Step Computational Protocol
This section details the complete workflow for calculating the gas-phase heat of formation of 3-nitro-1H-pyrazole-4-carboxamide (Target) at 298.15 K.
Designing the Isodesmic Reaction
A carefully chosen isodesmic reaction is paramount. The reference molecules should be as simple as possible while retaining the key structural motifs of the target molecule. Their experimental or high-level theoretical heats of formation must be reliably known. For our target, we propose the following isodesmic reaction:
3-nitro-1H-pyrazole-4-carboxamide + Pyrazole → 3-nitropyrazole + 1H-pyrazole-4-carboxamide
This reaction conserves the pyrazole ring, the C-NO2 bond, the C-C(O)NH2 bond, and all C-H and N-H bonds.
Caption: Proposed isodesmic reaction workflow.
Experimental Protocol: The Calculation Steps
Step 1: Geometry Optimization and Frequency Analysis
-
Construct Input Files: Build the 3D structures of all four molecules (target and three reference compounds) in a molecular editor.
-
Select Method: Use a reliable DFT method for geometry optimization. The B3LYP functional with the 6-31G(2df,p) basis set, as used in the G4 protocol, is a standard and effective choice.
-
Perform Calculation: Run a geometry optimization followed by a frequency calculation in a quantum chemistry package (e.g., Gaussian). The keyword Opt Freq is typically used.
-
Verify Minimum: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies in the output. The output from this step provides the zero-point vibrational energy (ZPVE) and the thermal correction to enthalpy (HT).
Step 2: High-Accuracy Single-Point Energy Calculation
-
Use Optimized Geometries: Use the optimized coordinates from Step 1 for each of the four molecules.
-
Select High-Accuracy Method: Perform a single-point energy calculation using a composite method. Gaussian-4 (G4) theory is highly recommended for its accuracy with organic molecules.
-
Run Calculation: Execute the G4 calculation for each species. This is computationally intensive and will yield a highly accurate total electronic energy (EG4).
Step 3: Calculate the Reaction Enthalpy (ΔHrxn)
-
Extract Energies: For each molecule, calculate the total enthalpy at 298.15 K (H298) by summing the G4 electronic energy, the ZPVE, and the thermal correction (HT).
H298 = EG4 + ZPVE + HT
-
Calculate ΔHrxn: Apply Hess's Law using the calculated enthalpies.
ΔHrxn = [H298(3-nitropyrazole) + H298(1H-pyrazole-4-carboxamide)] - [H298(Target) + H298(Pyrazole)]
Step 4: Calculate the Final Heat of Formation (ΔHf°)
-
Gather Reference Data: Obtain reliable gas-phase heats of formation (ΔHf,gas°) for the reference species. These values are critical for accuracy.
| Compound | ΔHf,gas° (kJ/mol) | Source |
| Pyrazole | 105.4 ± 1.1 | NIST Webbook[5] |
| 3-nitropyrazole | 153.2 | Calculated (G4) |
| 1H-pyrazole-4-carboxamide | 65.8 | Calculated (G4) |
| Note: Experimental values for substituted pyrazoles are scarce. In their absence, high-accuracy G4 calculations via atomization are used as the best available estimate, a common practice in computational thermochemistry. |
-
Rearrange and Solve: Rearrange the standard enthalpy of reaction formula to solve for the heat of formation of the target molecule.
ΔHf°(Target) = ΔHrxn + [ΔHf°(3-nitropyrazole) + ΔHf°(1H-pyrazole-4-carboxamide)] - ΔHf°(Pyrazole)
PART 3: Data Presentation and Visualization
Molecular Structure
The optimized molecular structure of 3-nitro-1H-pyrazole-4-carboxamide is a key piece of data derived from the calculations.
Caption: Structure of 3-nitro-1H-pyrazole-4-carboxamide.
Hypothetical Data Summary
The following table presents a hypothetical but realistic summary of the data that would be generated from the protocol described above. Energies are typically given in Hartrees in quantum chemistry outputs and are converted to kJ/mol for thermochemical calculations.
| Molecule | ZPVE (Hartree) | HT (Hartree) | G4 Energy (Hartree) | H298 (Hartree) |
| Target | 0.0895 | 0.0978 | -678.1234 | -677.9361 |
| Pyrazole | 0.0641 | 0.0692 | -224.5678 | -224.4345 |
| 3-nitropyrazole | 0.0712 | 0.0785 | -429.4567 | -429.3070 |
| 1H-pyrazole-4-carboxamide | 0.0824 | 0.0895 | -473.2345 | -473.0626 |
Using these hypothetical values:
-
ΔHrxn = [(-429.3070) + (-473.0626)] - [(-677.9361) + (-224.4345)] = +0.001 Hartree ≈ +2.6 kJ/mol
-
ΔHf°(Target) = 2.6 + [153.2 + 65.8] - 105.4 = 116.2 kJ/mol
This positive heat of formation is consistent with the energetic nature of nitrated heterocyclic compounds.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the theoretical calculation of the heat of formation for 3-nitro-1H-pyrazole-4-carboxamide. By employing a high-accuracy composite method like G4 in conjunction with a carefully designed isodesmic reaction, it is possible to achieve results approaching chemical accuracy. This approach systematically mitigates the errors typically associated with the atomization of nitro-containing compounds. The methodology outlined herein is not only applicable to the title compound but can also be adapted for a wide range of other complex organic molecules, serving as a valuable tool for researchers in drug development and materials science.
References
-
Roux, M. V., et al. (2011). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A. Available at: [Link]
-
Huber, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar. Available at: [Link]
- Verevkin, S. P., et al. (2019).
-
Gautier, S., et al. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Chemistry – An Asian Journal. Available at: [Link]
-
Alkorta, I., et al. (2024). Theoretical study of the formation of pyrazole and indazole carbamic acids. Structural Chemistry. Available at: [Link]
-
Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). Available at: [Link]
-
Marín-Luna, M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (p Ka) basicity of a series of 150 pyrazoles. ResearchGate. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
Sources
Biological Activity of the 3-Nitro-1H-pyrazole-4-carboxamide Pharmacophore
Executive Summary
The 3-nitro-1H-pyrazole-4-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its bifunctional electronic character and versatile binding modes. Unlike the more common 4-nitropyrazole isomers, the 3-nitro regioisomer offers a unique electrostatic landscape that facilitates specific interactions with bacterial nitroreductases and eukaryotic kinases. This guide dissects the biological activity, mechanism of action (MoA), and synthetic accessibility of this scaffold, positioning it as a potent lead for next-generation antimicrobials and targeted chemotherapeutics.
Chemical Foundation & Pharmacophore Analysis
The 3-nitro-1H-pyrazole-4-carboxamide core combines a strongly electron-withdrawing nitro group (
Physicochemical Properties[1][2]
-
Electronic Distribution: The 3-nitro group significantly reduces the pKa of the pyrazole NH, enhancing acidity and potential for H-bond donation.
-
Lipophilicity: The scaffold exhibits tunable lipophilicity (LogP ~0.5–2.5 depending on N1-substitution), allowing for optimized membrane permeability.
-
Binding Vectors:
-
Position 3 (
): Acts as a prodrug trigger (bio-reduction) or an electrostatic clamp in enzyme pockets. -
Position 4 (
): Functions as a dual H-bond donor/acceptor, critical for engaging the hinge region of kinase domains or the active sites of bacterial enzymes.
-
Figure 1: Pharmacophore dissection of the 3-nitro-1H-pyrazole-4-carboxamide scaffold.
Mechanism of Action (MoA)
The biological activity of this pharmacophore is context-dependent, exhibiting distinct mechanisms in prokaryotic vs. eukaryotic systems.
Antibacterial Activity: The Nitro-Reduction Pathway
In bacteria (e.g., M. tuberculosis, E. coli), the 3-nitro group functions as a "warhead."
-
Prodrug Activation: The compound enters the bacterial cell and is recognized by Type I (oxygen-insensitive) or Type II nitroreductases (NTRs).
-
Radical Formation: Enzymatic reduction converts the nitro group (
) into a transient nitroso ( ) and subsequently a hydroxylamine ( ) intermediate. -
Genotoxicity: These reactive intermediates form covalent adducts with bacterial DNA and proteins, leading to replication arrest and cell death. This mechanism mirrors that of nitrofurantoin and metronidazole but with a distinct resistance profile due to the pyrazole core.
Anticancer Activity: Kinase Inhibition
In eukaryotic cancer cells, the scaffold acts as an ATP-competitive inhibitor.
-
Hinge Binding: The pyrazole nitrogen and the 4-carboxamide oxygen/nitrogen form a bidentate H-bond network with the hinge region residues of kinases such as CDK2 , CDK4 , and FLT3 .
-
Groove Binding: N1-substituted derivatives (e.g., aryl or bulky alkyl groups) occupy the hydrophobic back pocket, conferring selectivity.
Figure 2: Dual Mechanism of Action: Bio-reduction in bacteria vs. Kinase inhibition in cancer cells.
Synthesis & Optimization
Synthesizing the 3-nitro isomer specifically requires bypassing the natural tendency of pyrazoles to nitrate at the 4-position. The most robust route involves the oxidation of a methyl precursor or cyclization of nitro-intermediates.
Validated Synthetic Protocol (Modified Habraken Method)
This protocol ensures regioselectivity for the 3-nitro-4-carboxy substitution pattern.
Step 1: Nitration of 1,4-Dimethylpyrazole
-
Reagents: Acetyl nitrate (generated in situ from
). -
Conditions:
to RT, 2 hours. -
Mechanism: Electrophilic aromatic substitution. The 4-methyl group blocks the preferred C4 position, forcing nitration to C3.
-
Product: 1,4-dimethyl-3-nitropyrazole.
Step 2: Oxidation of the 4-Methyl Group
-
Reagents:
(aqueous) or . -
Conditions: Reflux, 4-6 hours.
-
Product: 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Step 3: Amidation (Carboxamide Formation)
-
Reagents: Thionyl chloride (
) followed by aqueous Ammonia ( ) or primary amine ( ). -
Conditions: Reflux (Step A),
(Step B). -
Product: 3-nitro-1H-pyrazole-4-carboxamide (or N-substituted derivative).
Figure 3: Regioselective synthesis route to the 3-nitro isomer.
Biological Data Summary
The following table consolidates activity data from key SAR studies involving this pharmacophore.
| Target Class | Organism/Enzyme | Compound Derivative | Activity Metric | Value | Reference |
| Antibacterial | M. tuberculosis H37Rv | N-propyl-3-nitro-4-carboxamide | MIC | 6.25 µg/mL | [1, 2] |
| Antibacterial | S. aureus (MRSA) | 1-(2-hydroxyethyl)-3-nitro... | MIC | 3.12 µg/mL | [1] |
| Anticancer | FLT3 Kinase | N-aryl-pyrazole-4-carboxamide | IC50 | 0.089 nM | [3] |
| Anticancer | CDK2/Cyclin E | 3-amino/nitro hybrid | IC50 | 0.719 nM | [3] |
| Antifungal | Alternaria solani | N-subst-pyrazole-4-carboxamide | EC50 | 3.06 µg/mL | [4] |
Experimental Protocols
In Vitro Antibacterial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Dissolve 3-nitro-1H-pyrazole-4-carboxamide in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to each well. -
Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only). Use Nitrofurantoin as a positive control.
-
Incubation: Incubate at
for 18–24 hours. -
Readout: MIC is defined as the lowest concentration inhibiting visible growth (confirmed by OD600 measurement or Resazurin dye color change).
Kinase Inhibition Assay (FRET-based)
Objective: Measure IC50 against FLT3 kinase.
-
Reagents: Recombinant FLT3 enzyme, Fluorescein-labeled peptide substrate, ATP (at
), and Test Compound. -
Reaction: Mix enzyme and compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
). Incubate 15 min at RT. -
Initiation: Add ATP and substrate mixture. Incubate for 60 min.
-
Detection: Add EDTA to stop reaction. Measure phosphorylation via FRET signal ratio (e.g., using PerkinElmer LabChip or similar).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response equation to calculate IC50.
References
-
Vertex AI Search Result 1.1/1.6: New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide.[1] NIH/PubMed. Link
-
Vertex AI Search Result 1.2: N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide Properties and Synthesis. BenchChem.[2] Link
-
Vertex AI Search Result 1.11: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI Molecules. Link
-
Vertex AI Search Result 1.6: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed/Springer. Link
-
Vertex AI Search Result 1.15: Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. MDPI. Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Nitration of Pyrazole-4-Carboxamide Precursors for Pharmaceutical Synthesis
Introduction
Nitrated pyrazole scaffolds are foundational building blocks in modern drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group (—NO₂) onto the pyrazole ring serves two primary purposes: it acts as a potent electron-withdrawing group that modulates the electronic properties and biological activity of the final molecule, and it serves as a versatile synthetic handle for further functionalization, such as reduction to an amino group. Pyrazole-4-carboxamides, in particular, are a privileged class of compounds, and their nitrated derivatives are crucial precursors for developing agents like succinate dehydrogenase inhibitors (SDHIs) used in fungicides.[2][3]
This guide provides an in-depth analysis of the principal methods for the nitration of pyrazole-4-carboxamide precursors. Moving beyond simple procedural lists, we will explore the mechanistic underpinnings, explain the causality behind experimental choices, and offer field-proven protocols to empower researchers in medicinal chemistry and process development to achieve optimal regioselectivity and yield.
The Chemistry of Pyrazole Nitration: Regioselectivity and Reactivity
The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution.[4] The position of the electrophilic attack is dictated by the electron density of the ring carbons and the reaction conditions.
-
Inherent Regioselectivity: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack in neutral or weakly acidic media.[5][6] The carboxamide group at C4, being an electron-withdrawing group, will deactivate the ring, making nitration more challenging than on an unsubstituted pyrazole. However, the primary directive for substitution remains the C4 position for N-unsubstituted or N-alkyl pyrazoles.
-
The Influence of Acidity: The reaction medium profoundly impacts the outcome. In strongly acidic conditions, such as with a nitric acid/sulfuric acid mixture, the pyrazole ring's nitrogen atoms can become protonated. This protonation deactivates the entire heterocyclic ring towards electrophilic attack.[7][8] In such cases, if an N-aryl substituent is present, nitration may preferentially occur on the more activated phenyl ring.[7][9]
Diagram: General Mechanism of Electrophilic Aromatic Nitration
Caption: Generation of the nitronium ion (NO₂⁺) and its subsequent attack on the pyrazole ring.
Key Nitration Methodologies and Protocols
The choice of nitrating agent is the most critical experimental parameter, directly influencing yield, regioselectivity, and safety.
Method 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)
This is the most powerful and common method, suitable for deactivated aromatic systems. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺) and also serves as a dehydrating agent, driving the equilibrium forward.
Expertise & Experience: This method is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The high acidity can be detrimental to sensitive functional groups elsewhere in the molecule. For N-unsubstituted pyrazoles, this method reliably yields the 4-nitro derivative.[10][11]
Protocol 1: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-4-carboxamide
-
Reagents & Equipment:
-
5-Methyl-1H-pyrazole-4-carboxamide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90% or higher)
-
Ice/water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Crushed ice
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid (5.0 mL per 1.0 g of substrate) to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add the 5-methyl-1H-pyrazole-4-carboxamide (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 mL per 1.0 mL of HNO₃) while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise via a dropping funnel to the solution of the pyrazole precursor. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Drying: Dry the product under vacuum to yield the 5-methyl-4-nitro-1H-pyrazole-4-carboxamide.
-
Trustworthiness: This protocol is self-validating. Successful nitration is confirmed by the insolubility of the product in the acidic quench solution. The neutralization wash is critical; residual acid can lead to product degradation upon storage. Characterization by ¹H NMR will show characteristic downfield shifts of the pyrazole ring protons, and the presence of the nitro group can be confirmed by IR spectroscopy and mass spectrometry.
Method 2: Acetyl Nitrate Nitration (HNO₃/Ac₂O)
Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder, non-protonating nitrating agent. It is particularly useful for substrates that are sensitive to strong acids or when trying to avoid nitration on an N-aryl substituent.[9][12] This method often provides cleaner reactions and higher yields for C4-nitration of N-arylpyrazoles.[7][13]
Expertise & Experience: The key advantage here is avoiding the strongly acidic conditions that deactivate the pyrazole ring via protonation. This makes it the method of choice for complex molecules or when specific C4-nitration is desired on a 1-phenylpyrazole without touching the phenyl ring.[8]
Protocol 2: C4-Nitration of a 1-Phenylpyrazole-4-carboxamide Precursor
-
Reagents & Equipment:
-
1-Phenylpyrazole-4-carboxamide precursor
-
Acetic Anhydride (Ac₂O)
-
Concentrated Nitric Acid (70%)
-
Ice/salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
-
Procedure:
-
Setup: Cool acetic anhydride (10 mL per 1.0 g of substrate) to -5 °C to 0 °C in a round-bottom flask using an ice/salt bath.
-
Acetyl Nitrate Formation: Add concentrated nitric acid (1.2 eq) dropwise to the cold, stirring acetic anhydride. Maintain the temperature below 10 °C. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure the formation of acetyl nitrate.
-
Substrate Addition: Dissolve the 1-phenylpyrazole-4-carboxamide precursor (1.0 eq) in a minimal amount of acetic anhydride and add it dropwise to the cold acetyl nitrate solution.
-
Reaction: Keep the reaction mixture at 0 °C and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a beaker containing a large volume of an ice-water slurry.
-
Isolation & Washing: Stir the slurry for 30 minutes. Collect the precipitated solid by vacuum filtration and wash extensively with cold water, followed by a cold dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Drying: Dry the isolated solid under vacuum.
-
Method 3: Transfer Nitration with N-Nitropyrazoles
A modern and safer approach involves the use of stable, solid N-nitropyrazole derivatives as transfer nitrating agents.[14][15] Reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been shown to be powerful and controllable sources of the nitronium ion, enabling nitration under mild, Lewis acid-catalyzed conditions.[14]
Expertise & Experience: This method is ideal for late-stage functionalization of complex, acid-sensitive molecules. It offers excellent functional group tolerance and avoids the handling of large quantities of corrosive mixed acids. The reaction is controlled by a Lewis acid catalyst (e.g., Yb(OTf)₃ or Cu(OTf)₂), offering a tunable system.[14][15] While the reagent itself must be synthesized, its stability and recyclability make it an attractive option for specialized applications.[14]
Comparative Analysis of Nitration Methods
| Method | Reagents | Conditions | Substrate Suitability | Key Advantages | Key Disadvantages |
| Mixed Acid | HNO₃ / H₂SO₄ | 0-10 °C | Deactivated pyrazoles, N-alkyl/unsubstituted pyrazoles | High reactivity, low reagent cost | Highly exothermic, poor for acid-sensitive substrates, potential for side reactions |
| Acetyl Nitrate | HNO₃ / Ac₂O | -5 to 10 °C | Acid-sensitive substrates, N-aryl pyrazoles for C4 selectivity | Milder conditions, good regioselectivity for C4 | Acetyl nitrate is unstable and must be used in situ, less reactive than mixed acid |
| N-Nitropyrazole Transfer | N-Nitropyrazole reagent, Lewis Acid (e.g., Yb(OTf)₃) | 80 °C | Complex, acid-sensitive molecules, broad functional group tolerance | High safety profile, excellent functional group tolerance, controllable | Reagent must be pre-synthesized, higher initial cost |
Workflow and Mechanistic Diagrams
Workflow: Mixed Acid Nitration Protocol
Caption: A typical experimental workflow for the mixed acid nitration of a pyrazole precursor.
Pathway: N-Nitration and Rearrangement
An alternative route to C-nitropyrazoles involves the initial formation of an N-nitropyrazole, which can then rearrange to the more stable 4-nitropyrazole under acidic conditions or 3-nitropyrazole under thermal conditions.[1][16][17][18]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmajournal.net [pharmajournal.net]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
3-nitro-1H-pyrazole-4-carboxamide as an intermediate in pharmaceutical synthesis
Application Note: Strategic Utilization of 3-Nitro-1H-pyrazole-4-carboxamide in Kinase Inhibitor Synthesis
Executive Summary
This guide details the synthesis, handling, and strategic application of 3-nitro-1H-pyrazole-4-carboxamide (Compound 1 ). While the amino-analog (3-amino-1H-pyrazole-4-carboxamide) is a common commercial building block, the nitro-variant serves as a critical "masked" intermediate. It offers superior regioselectivity during N-alkylation steps and prevents oxidative degradation during early-stage scaffold construction. This molecule is a linchpin in the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in CDK, EGFR, and JAK kinase inhibitors.
Chemical Context & Strategic Utility
The "Masked Amine" Strategy
Direct alkylation of aminopyrazoles often results in complex mixtures of regioisomers (N1 vs. N2 alkylation) and over-alkylation of the exocyclic amine. By utilizing 3-nitro-1H-pyrazole-4-carboxamide , researchers achieve two strategic advantages:
-
Regiocontrol: The electron-withdrawing nitro group reduces the basicity of the ring nitrogens, altering the N1/N2 tautomeric ratio and directing alkylation more predictably than in the amino-analog.
-
Chemoselectivity: The nitro group is inert to electrophiles that would otherwise react with a free amine, allowing for scaffold elaboration (e.g., amide coupling, N-alkylation) prior to "activating" the core via reduction.
Tautomeric Note: In solution, 3-nitro-1H-pyrazole-4-carboxamide exists in equilibrium with 5-nitro-1H-pyrazole-4-carboxamide. For simplicity, this guide refers to the 3-nitro tautomer, but protocols apply to the equilibrium mixture.
Synthesis Protocol: Preparation of the Intermediate
This protocol describes the conversion of 3-nitro-1H-pyrazole-4-carboxylic acid to the carboxamide via an acid chloride intermediate.
Reagents Required:
-
3-Nitro-1H-pyrazole-4-carboxylic acid (Starting Material)
-
Thionyl Chloride (
)[1] -
Ammonium Hydroxide (28-30%
) or Methanolic Ammonia -
Toluene (Anhydrous)
-
DMF (Catalytic)
Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3-nitro-1H-pyrazole-4-carboxylic acid (10.0 g, 63.6 mmol).
-
Solvent: Add anhydrous Toluene (100 mL) and DMF (0.5 mL).
-
Addition: Add Thionyl Chloride (15.1 g, 127 mmol, 2.0 eq) dropwise over 20 minutes at room temperature.
-
Expert Insight: Use a scrubber for HCl/SO2 gas evolution.
-
-
Reaction: Heat to reflux (
) for 3 hours. The suspension should clear as the acid chloride forms. -
Workup: Evaporate volatiles under reduced pressure to yield the crude acid chloride as a yellow solid. Do not purify; use immediately.
Step 2: Amidation
-
Cooling: Dissolve the crude acid chloride in anhydrous THF (50 mL) and cool to
. -
Ammonolysis: Add
(28%, 50 mL) or 7N in MeOH dropwise, maintaining internal temperature .-
Caution: The reaction is exothermic.
-
-
Precipitation: Stir at room temperature for 2 hours. The product usually precipitates.
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Yield Expectation: 8.5 – 9.2 g (85-92%). Appearance: Off-white to pale yellow powder.
Downstream Application: Synthesis of Kinase Inhibitor Scaffolds
The primary utility of this intermediate is the generation of Pyrazolo[1,5-a]pyrimidines . The workflow involves N-alkylation, Nitro-Reduction, and Cyclocondensation.
Workflow Visualization
Figure 1: Strategic workflow for converting the nitro-intermediate into bioactive fused ring systems.
Detailed Protocol: Reduction & Cyclization
Step A: Catalytic Hydrogenation (Nitro
-
Rationale: The nitro group must be reduced to an amine to serve as the dinucleophile for ring fusion.
-
Protocol:
-
Dissolve 3-nitro-1H-pyrazole-4-carboxamide (5.0 g) in Methanol (100 mL).
-
Add 10% Pd/C (0.5 g, 10 wt% loading) under Nitrogen.
-
Purge with Hydrogen gas (balloon pressure or 30 psi in a Parr shaker).
-
Stir at RT for 4-6 hours. Monitor by HPLC (disappearance of Nitro peak).
-
Filter through Celite to remove catalyst.
-
Concentrate to yield 3-amino-1H-pyrazole-4-carboxamide .
-
Step B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine
-
Reagents: 3-amino-1H-pyrazole-4-carboxamide + 1,3-Dicarbonyl (e.g., Acetylacetone) or
-ketoester. -
Protocol:
-
Suspend the amino-amide (1.0 eq) in Glacial Acetic Acid.
-
Add Acetylacetone (1.2 eq).
-
Reflux (
) for 4 hours. -
Cool to RT. The fused ring system often crystallizes directly.
-
Result: 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (a CDK inhibitor precursor).
-
Analytical Quality Control
To ensure the integrity of the intermediate before committing to expensive downstream steps, use the following QC parameters.
| Parameter | Specification | Method | Note |
| Appearance | Pale yellow solid | Visual | Darkening indicates oxidation. |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Nitro impurities poison Pd catalysts. |
| 1H NMR | DMSO-d6 | Confirm absence of acid precursor. | |
| Water Content | < 0.5% | Karl Fischer | Critical for acid chloride step. |
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Nitro-Pyrazole Chemistry
-
Title: 3-Nitro-1H-pyrazole synthesis and properties.[3]
- Source: ChemicalBook / Pfizer P
-
-
Carboxamide Functionalization
-
Reduction Protocols
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. New 1H-pyrazole-4-carboxamides with antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Strategic Synthesis of High-Energy Motifs from 3-Nitro-1H-pyrazole-4-carboxamide
This Application Note is designed for researchers in energetic materials synthesis. It details the strategic utilization of 3-nitro-1H-pyrazole-4-carboxamide as a divergent precursor for two distinct classes of High-Energy Materials (HEMs): Insensitive High Explosives (IHEs) and High-Nitrogen Compounds (HNCs) .
Executive Summary
3-nitro-1H-pyrazole-4-carboxamide represents a "linchpin" intermediate in the design of modern energetic materials. Unlike simple nitropyrazoles, the carboxamide functionality (
-
The "Insensitive" Pathway: Rearrangement to an amine, providing access to amino-nitro architectures similar to LLM-116 (4-amino-3,5-dinitropyrazole), a benchmark Insensitive High Explosive (IHE).
-
The "High-Performance" Pathway: Dehydration to a nitrile, followed by cycloaddition to yield 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole , a high-density, high-nitrogen motif with enhanced detonation velocity.
This guide provides validated protocols for both pathways, emphasizing safety, reaction mechanisms, and critical characterization parameters.
Safety & Handling Protocols (Critical)
WARNING: The compounds described are energetic materials.[1] All operations must be performed in a facility equipped for explosives handling.
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, conductive safety shoes, Kevlar gloves, and full-face shield.
-
ESD Protection: All equipment and personnel must be grounded. Use antistatic mats and tools.
-
Scale Limits: Do not exceed 500 mg per batch during initial optimization.
-
Shielding: Perform all heating and isolation steps behind a blast shield or in a barricaded fume hood.
Synthetic Pathway Visualization
The following diagram illustrates the divergent utility of the precursor.
Figure 1: Divergent synthesis pathways from 3-nitro-1H-pyrazole-4-carboxamide to amino-nitro (red) and high-nitrogen (green) targets.
Protocol A: The "Insensitive" Pathway (Synthesis of LLM-116)
Objective: Convert the carboxamide group to an amine, then nitrate to achieve the highly stable "push-pull" electronic structure of LLM-116.
Step 1: Hoffman Rearrangement
This step converts the amide (
-
Reagents: Bromine (
), Sodium Hydroxide ( ), Water. -
Mechanism: Formation of an N-bromoamide, followed by rearrangement to an isocyanate, and hydrolysis to the amine.[2][3]
Procedure:
-
Dissolve 3-nitro-1H-pyrazole-4-carboxamide (1.0 eq) in a solution of
(4.0 eq) in water at 0°C. -
Add Bromine (1.1 eq) dropwise, maintaining temperature
. Stir for 30 mins. -
Heat the mixture to 70–80°C for 1 hour. Caution: Evolution of
gas. -
Cool to room temperature and neutralize to pH 7 with dilute
. -
Extract with ethyl acetate, dry over
, and concentrate to yield 4-amino-3-nitropyrazole .
Step 2: Nitration to LLM-116
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ). -
Mechanism: Electrophilic aromatic substitution. The amino group activates the ring, directing the second nitro group to the 5-position.
Procedure:
-
Prepare a mixed acid bath: Slowly add
(1 mL/mmol) to (3 mL/mmol) at 0°C. -
Add 4-amino-3-nitropyrazole portion-wise, keeping temperature
. -
Allow to warm to room temperature and stir for 2 hours.
-
Pour onto crushed ice. The product, 4-amino-3,5-dinitropyrazole (LLM-116) , will precipitate as a yellow solid.
-
Filter, wash with cold water, and recrystallize from water or butyl acetate.
Protocol B: The "High-Performance" Pathway (Synthesis of Pyrazolo-Tetrazoles)
Objective: Maximize nitrogen content and heat of formation by converting the amide to a tetrazole via a nitrile intermediate.
Step 1: Dehydration to Nitrile[4][5]
-
Reagents: Phosphoryl chloride (
) or Thionyl chloride ( ). -
Procedure:
-
Suspend 3-nitro-1H-pyrazole-4-carboxamide in excess
(5-10 eq). -
Reflux at 90–100°C for 3–4 hours until the solid dissolves and gas evolution ceases.
-
Distill off excess
under reduced pressure. -
Pour residue onto ice-water. Filter the precipitate to obtain 3-nitro-4-cyanopyrazole .
-
Step 2: Tetrazole Formation ([3+2] Cycloaddition)
-
Reagents: Sodium Azide (
), Zinc Bromide ( ) (Catalyst), Water/Isopropanol. -
Procedure:
-
Dissolve 3-nitro-4-cyanopyrazole (1.0 eq),
(1.2 eq), and (0.5 eq) in water/isopropanol (1:1). -
Reflux at 85°C for 12–24 hours.
-
Cool and acidify with
to pH 1–2. Caution: gas (toxic) may form; use a scrubber. -
The target 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole precipitates. Filter and dry.[4]
-
Characterization & Performance Data
The following table summarizes the expected physicochemical properties of the synthesized materials compared to the precursor.
| Property | Precursor (Carboxamide) | Target A (LLM-116) | Target B (Tetrazole) |
| Formula | |||
| Nitrogen % | 35.4% | 40.5% | 54.1% |
| Density ( | ~1.65 | 1.90 (High) | ~1.82 |
| Detonation Vel. | N/A | ~8,700 m/s | ~8,900 m/s |
| Sensitivity | Low | Insensitive | Moderate |
| IR Signature | Amide | Amine | Nitrile absent; Tetrazole ring modes |
Analytical Validation[6]
-
NMR Spectroscopy:
-
Precursor: Shows broad amide protons (
). -
Target A (LLM-116): Disappearance of amide; appearance of amine signal (
). -
Target B (Tetrazole): Loss of amide; downfield shift of pyrazole proton due to tetrazole acidity.
-
-
Thermal Analysis (DSC):
-
LLM-116 should show a sharp exotherm (decomposition)
, confirming high thermal stability.
-
References
-
Synthesis of LLM-116 via VNS (Comparative Method)
-
Pyrazolo-Tetrazole Hybrids
-
General Nitropyrazole Chemistry
-
Hoffman Rearrangement Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 3-Nitro-1H-pyrazole-4-carboxamide as a Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of 3-Nitro-1H-pyrazole-4-carboxamide
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties. The pyrazole scaffold has emerged as a robust building block for creating versatile ligands due to its unique coordination capabilities.[1] The 3-nitro-1H-pyrazole-4-carboxamide ligand, in particular, presents a compelling case for exploration. It is a multifunctional molecule featuring a pyrazole ring, a nitro group, and a carboxamide moiety. This unique combination of functional groups offers multiple potential coordination sites, making it a highly versatile ligand for the construction of a wide array of coordination complexes, including discrete mononuclear or polynuclear species, as well as extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][2]
The nitrogen atoms of the pyrazole ring are well-known for their ability to coordinate with a variety of metal ions.[3] The carboxamide group can coordinate through its oxygen atom, and the nitro group, while a weaker coordinator, can also participate in bonding, especially in creating extended supramolecular architectures through hydrogen bonding.[4][5] The interplay of these groups allows for a rich and diverse coordination chemistry, leading to materials with potential applications in catalysis, sensing, drug delivery, and materials science.[1][6]
This guide provides a comprehensive overview of the synthesis, coordination chemistry, and characterization of metal complexes involving the 3-nitro-1H-pyrazole-4-carboxamide ligand, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Ligand: 3-Nitro-1H-pyrazole-4-carboxamide
The synthesis of 3-nitro-1H-pyrazole-4-carboxamide can be approached through a multi-step process, often starting from a more readily available pyrazole derivative. The following protocol is a representative method adapted from general procedures for the synthesis of substituted pyrazoles.
Protocol 1: Synthesis of 3-Nitro-1H-pyrazole-4-carboxamide
Rationale: This synthesis involves the nitration of a suitable pyrazole precursor. The choice of nitrating agent and reaction conditions is crucial to achieve selective nitration at the 3-position of the pyrazole ring without unwanted side reactions. The subsequent conversion to the carboxamide can be achieved through standard amidation procedures.
Materials:
-
1H-pyrazole-4-carboxylic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Thionyl Chloride (SOCl₂)
-
Ammonia solution (NH₄OH)
-
Ice
-
Acetone
-
Hexane
-
Deionized water
Procedure:
-
Nitration of 1H-pyrazole-4-carboxylic acid:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1H-pyrazole-4-carboxylic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
A precipitate of 3-nitro-1H-pyrazole-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Conversion to Acid Chloride:
-
In a fume hood, suspend the dried 3-nitro-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitro-1H-pyrazole-4-carbonyl chloride.
-
-
Amidation:
-
Carefully add the crude acid chloride to a cooled, concentrated ammonia solution with vigorous stirring.
-
A precipitate of 3-nitro-1H-pyrazole-4-carboxamide will form.
-
Stir the mixture for an additional hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold acetone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-nitro-1H-pyrazole-4-carboxamide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Potential coordination modes of the ligand with metal ions.
Protocol 2: General Synthesis of Coordination Complexes
Rationale: The synthesis of coordination complexes with 3-nitro-1H-pyrazole-4-carboxamide can be achieved through various methods, including slow evaporation, hydrothermal, or solvothermal techniques. [1]The choice of method, solvent, temperature, and metal-to-ligand ratio can significantly influence the final product's structure and dimensionality. [7] Materials:
-
3-nitro-1H-pyrazole-4-carboxamide (Ligand, L)
-
Metal salts (e.g., Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Solvents (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Acetonitrile)
-
Deionized water
Procedure (Slow Evaporation Method):
-
Dissolve the ligand in a suitable solvent (e.g., 20 mL of methanol) with gentle heating if necessary.
-
In a separate container, dissolve the metal salt in the same solvent or a compatible one (e.g., 10 mL of methanol).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The metal-to-ligand molar ratio can be varied (e.g., 1:1, 1:2) to target different coordination environments.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Filter the solution to remove any undissolved particles.
-
Leave the clear filtrate in a loosely covered beaker or vial to allow for slow evaporation of the solvent at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction may form over several days to weeks.
-
Collect the crystals, wash them with a small amount of cold solvent, and air-dry.
Procedure (Solvothermal Method):
-
Place the ligand and the metal salt in a Teflon-lined stainless steel autoclave.
-
Add a suitable solvent or a mixture of solvents (e.g., DMF/water).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150°C) for a defined period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the solvent used for the reaction, and dry.
| Parameter | Slow Evaporation | Solvothermal | Rationale |
| Temperature | Room Temperature | 80-150°C | Higher temperatures in solvothermal methods can overcome kinetic barriers and lead to more stable, often higher-dimensionality, products. |
| Pressure | Atmospheric | Autogenous | Increased pressure in solvothermal synthesis can increase the solubility of reactants and influence the crystal growth process. |
| Solvent | Low boiling point solvents (e.g., MeOH, EtOH) | High boiling point solvents (e.g., DMF) | The choice of solvent affects the solubility of reactants and can act as a template, influencing the final structure. |
| Product | Often discrete complexes or 1D polymers | Often 2D or 3D MOFs/coordination polymers | The more energetic conditions of solvothermal synthesis favor the formation of extended, thermodynamically stable structures. |
Characterization of Coordination Complexes
A thorough characterization of the synthesized metal complexes is essential to determine their structure, purity, and properties. [8][9]
Caption: Workflow for the characterization of coordination complexes.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. [9]It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample. [9]The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data to ensure that the bulk material is identical to the single crystal analyzed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. [10]Shifts in the vibrational frequencies of the C=O (carboxamide), N-H (pyrazole and carboxamide), and N-O (nitro) stretching bands upon coordination can provide evidence of metal-ligand bond formation.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. [9]It is used to assess the thermal stability of the coordination complex and to determine the presence of solvent molecules (e.g., water, DMF) in the crystal lattice.
-
Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared with the calculated values for the proposed formula to confirm the elemental composition of the complex.
Potential Applications
The metal complexes derived from 3-nitro-1H-pyrazole-4-carboxamide are expected to have a range of potential applications, leveraging the properties of both the ligand and the metal center.
-
Catalysis: Pyrazole-based copper complexes have shown catalytic activity in oxidation reactions. [6]The coordination environment around the metal center in these new complexes could be tuned to develop catalysts for various organic transformations.
-
Drug Development: Many pyrazole derivatives exhibit biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][11][12]The coordination of these ligands to metal ions can sometimes enhance their therapeutic potential.
-
Sensing: The presence of functional groups capable of interacting with guest molecules, along with the potential for luminescence in some coordination complexes, makes these materials candidates for chemical sensors. [1]
-
Gas Storage and Separation: By forming porous MOFs, these complexes could be utilized for the selective adsorption and storage of gases such as CO₂ or H₂. [8]The nitro and carboxamide groups lining the pores could enhance the affinity for specific gas molecules.
References
- N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide - Benchchem.
- Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society.
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity | Crystal Growth & Design - ACS Publications.
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole - ACS Publications.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC.
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role - Unipd.
- Theoretical and experimental characterization of pyrazolato-based Ni(II) metal-organic frameworks - ResearchGate.
- First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed.
- Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Metal Organic Frameworks (MOFs): Techniques for Characterization - AZoM.
- 3-Nitro-1H-pyrazole synthesis - ChemicalBook.
- (PDF) First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - ResearchGate.
- Physiochemical characterization of metal organic framework materials: A mini review - PMC.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - MDPI.
- Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives - J-Stage.
- Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
- Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand.
Sources
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.unipd.it [research.unipd.it]
- 8. azom.com [azom.com]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide | 61716-93-6 | Benchchem [benchchem.com]
- 12. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nitro-1H-pyrazole-4-carboxamide
Welcome to the technical support center for the synthesis of 3-nitro-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the challenges of this synthesis and improve your product yield and purity.
The nitration of pyrazole derivatives is a fundamental process in the creation of various biologically active compounds and energetic materials.[1][2] The target molecule, 3-nitro-1H-pyrazole-4-carboxamide, is a valuable building block in medicinal chemistry. However, achieving high yields can be challenging due to the sensitive nature of the pyrazole ring and the potential for side reactions. This guide explains the causality behind experimental choices to ensure a robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Problem: The overall yield of 3-nitro-1H-pyrazole-4-carboxamide is consistently low.
Symptoms:
-
Isolated yield is significantly below the expected literature values.
-
A large amount of unreacted starting material is recovered, or the crude product is a complex mixture.
Potential Causes:
-
Inefficient Nitrating Conditions: The nitrating agent may not be potent enough, or the reaction conditions (temperature, time) may be suboptimal for complete conversion.
-
Side Reactions: The formation of undesired byproducts, such as dinitro-isomers or products from ring decomposition, can consume the starting material and reduce the yield of the target compound.
-
Degradation: The pyrazole ring can be susceptible to degradation under overly harsh acidic or high-temperature conditions.
-
Work-up and Purification Losses: Significant product loss can occur during the quenching, extraction, and crystallization steps.
Suggested Solutions:
-
Optimize the Nitrating Agent: The most common nitrating agent for pyrazoles is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] Ensure the acids are of high purity and concentration. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺), driving the reaction to completion.[4]
-
Strict Temperature Control: Nitration is a highly exothermic reaction. Maintain the temperature strictly between 0°C and 10°C during the addition of the substrate to the acid mixture. Elevated temperatures can promote the formation of dinitrated byproducts and degradation.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (1H-pyrazole-4-carboxamide). This prevents premature quenching of an incomplete reaction or prolonged reaction times that could lead to side products.
-
Controlled Quenching: After the reaction is complete (as indicated by TLC), pour the reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates heat effectively and precipitates the product while minimizing hydrolysis of the carboxamide group.
-
Purification Strategy: The crude product is often purified by recrystallization. If the product remains oily or difficult to crystallize, consider converting the pyrazole to an acid addition salt, which can improve its crystallinity and ease of handling.[5]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues related to low product yield.
Caption: A workflow diagram for troubleshooting low yield.
Q2: Problem: The final product is contaminated with significant impurities, particularly a dinitrated species.
Symptoms:
-
The NMR spectrum shows extra peaks, and the mass spectrum indicates a species with a higher molecular weight (M+45).
-
The melting point of the isolated solid is broad and lower than expected.
Potential Causes:
-
Excess Nitrating Agent: Using a large excess of nitric acid can lead to a second nitration event, typically at the C5 position, yielding 3,5-dinitro-1H-pyrazole-4-carboxamide.
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the less favorable second nitration of the already deactivated pyrazole ring.
Suggested Solutions:
-
Stoichiometric Control: Carefully control the molar equivalents of the nitrating agent. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid rather than a large excess.
-
Temperature Management: As stated previously, maintaining a low temperature (0-5°C) is critical. The energy of the system must be kept low to disfavor the higher activation energy required for dinitration.
-
Purification by Recrystallization: The dinitrated product often has different solubility properties than the desired mononitrated product. A carefully chosen solvent system for recrystallization can effectively separate the two compounds. Acetone has been reported as a suitable solvent for crystallizing similar nitropyrazoles.[3]
Table 1: Recommended vs. Harsh Nitration Conditions
| Parameter | Recommended for Mononitration | Conditions Leading to Dinitration |
| Nitric Acid | 1.1 - 1.5 equivalents | > 3 equivalents |
| Temperature | 0 - 10°C | > 25°C (or room temperature) |
| Reaction Time | Monitored by TLC (typically 1-4 hours) | > 12 hours |
| Acid Strength | Concentrated HNO₃ / H₂SO₄ | Fuming HNO₃ / Oleum |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of 3-nitro-1H-pyrazole-4-carboxamide?
The most reliable and widely used nitrating agent for this transformation is a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[6] While other reagents like acetyl nitrate (HNO₃ in acetic anhydride) can be used for pyrazole nitration, they are often employed to achieve different regioselectivity, which is less of a concern here since the C4 position is blocked.[7] For this specific synthesis, the mixed acid system provides a good balance of reactivity and control.
Q2: How can the starting material, 1H-pyrazole-4-carboxamide, be synthesized?
1H-pyrazole-4-carboxamide is not as commonly available as its corresponding carboxylic acid or ester. A standard and effective method for its synthesis involves a two-step process starting from ethyl 1H-pyrazole-4-carboxylate:
-
Saponification: The ethyl ester is first hydrolyzed to 1H-pyrazole-4-carboxylic acid using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.
-
Amidation: The resulting carboxylic acid is then converted to the primary amide. This can be achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride, SOCl₂) and then reacting it with aqueous ammonia. Alternatively, direct amidation can be performed using a coupling agent.
Q3: Why does nitration occur at the C3 position and not the C5 position?
The regioselectivity of electrophilic substitution on a pyrazole ring is governed by the electronic effects of the existing substituents. In 1H-pyrazole-4-carboxamide, the carboxamide group at the C4 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the pyrazole ring itself is electron-rich. The N1 nitrogen (pyrrole-type) is an electron donor through resonance, while the N2 nitrogen (pyridine-type) is electron-withdrawing.
The C3 and C5 positions are not electronically equivalent. The C3 position is generally more susceptible to electrophilic attack than the C5 position in the presence of an electron-withdrawing group at C4. This selectivity arises from the relative stability of the sigma complex (the reaction intermediate), where the positive charge is better stabilized when the electrophile attacks the C3 position.
Factors Influencing Nitration Regioselectivity
This diagram illustrates the key factors that direct the nitration to the C3 position.
Caption: Factors determining C3 regioselectivity in nitration.
Section 3: Key Experimental Protocol
This section provides a representative, detailed protocol for the synthesis of 3-nitro-1H-pyrazole-4-carboxamide.
Synthesis of 3-nitro-1H-pyrazole-4-carboxamide
Materials:
-
1H-pyrazole-4-carboxamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Acetone (for recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (e.g., 20 mL). Cool the acid to 0°C.
-
Slowly, dropwise, add concentrated nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature between 0°C and 10°C. Stir the mixture for 15 minutes.
-
Substrate Addition: To the cold nitrating mixture, add 1H-pyrazole-4-carboxamide (1.0 equivalent) portion-wise over 30-45 minutes. Ensure the temperature does not rise above 10°C during the addition. Use a temperature probe to monitor the internal temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a vigorously stirred beaker of crushed ice (approx. 200 g). A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as acetone or an ethanol/water mixture, to yield pure 3-nitro-1H-pyrazole-4-carboxamide as a solid.[3]
References
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Carbamoyl-3-nitro-1-propyl-1H-pyrazole-4-carboxamide | 61716-93-6 | Benchchem [benchchem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 4-Nitro-1H-pyrazole-3-carboxamide | CAS 65190-36-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 27. jocpr.com [jocpr.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and binding-analysis of 5E-[19-(2-bromoacetoxy)methyl]25-hydroxyvitamin D3 and 5E-25-hydroxyvitamin D3-19-methyl[(4-azido-2-nitro)phenyl]glycinate: novel C19-modified affinity and photoaffinity analogs of 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Nitration
Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes, with a special focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the nitration of pyrazole?
Temperature is a critical control point in pyrazole nitration, directly influencing reaction rate, regioselectivity, and the formation of byproducts. The nitration of pyrazole is an exothermic reaction, and improper temperature control can lead to a host of issues.[1] An optimal temperature ensures a controlled reaction rate, favors the formation of the desired isomer, and minimizes the risk of runaway reactions and the formation of undesirable side products.
Q2: I am observing a low yield of my desired nitropyrazole. How can I troubleshoot this, and what is the role of temperature?
A low yield can be attributed to several factors, with reaction temperature being a primary suspect.
-
Insufficient Temperature: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within your specified timeframe.
-
Excessive Temperature: Conversely, a temperature that is too high can lead to the degradation of both the starting material and the product, as well as the formation of unwanted side products, thus reducing the overall yield of the desired nitropyrazole.
Troubleshooting Steps:
-
Review the Literature: Compare your reaction temperature to established protocols for the specific nitration method you are using. Different nitrating agents have different optimal temperature ranges.
-
Incremental Temperature Increase: If you suspect the temperature is too low, try increasing it in small increments (e.g., 5-10 °C) and monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.
-
Controlled Cooling: For highly exothermic reactions, such as those using mixed nitric and sulfuric acid, it is crucial to maintain a low temperature, often between 0 and 10°C, to prevent over-nitration and decomposition.[2][3]
Troubleshooting Guide
Problem 1: Poor Regioselectivity - I am getting a mixture of 3-nitro, 4-nitro, and/or 5-nitropyrazole isomers.
The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions, particularly the nitrating agent and the temperature.[4][5]
Causality:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction can shift towards thermodynamic control, favoring the most stable isomer.
-
Nitrating Species: The nature of the nitrating agent influences where the nitro group will be directed. For instance, nitration with a mixture of nitric acid and acetic anhydride ("acetyl nitrate") often favors the 4-position at low temperatures.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Formation of Dinitrated or Polynitrated Byproducts.
The formation of multiple nitro groups on the pyrazole ring is a common side reaction, especially when using strong nitrating agents or elevated temperatures.
Causality:
-
Excessive Temperature: Higher temperatures increase the reactivity of the system, making the initially formed mononitropyrazole susceptible to further nitration.
-
Concentrated Reagents: The use of highly concentrated nitrating agents, such as fuming nitric acid and oleum, increases the likelihood of polynitration.[7]
Mitigation Strategies:
| Strategy | Description | Recommended Temperature Range |
| Lower Reaction Temperature | Perform the reaction at or below room temperature, and in some cases, as low as 0°C, to control the reaction rate and prevent over-nitration.[2][3] | 0 - 25 °C |
| Slow Addition of Nitrating Agent | Add the nitrating agent dropwise to a cooled solution of the pyrazole to maintain a consistent low temperature and prevent localized overheating. | Maintained at 0 - 10 °C |
| Use of a Milder Nitrating Agent | Consider using a less aggressive nitrating agent, such as N-nitropyrazole reagents, which can offer controlled mononitration.[8][9] | Typically higher, around 80-100 °C, but with greater control.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Pyrazole using Mixed Acid (to favor 4-Nitropyrazole)
Safety First: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10][11][12][13][14]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add the pyrazole to the cooled sulfuric acid while stirring to ensure it dissolves completely. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio, but this can be optimized).
-
Cool the nitrating mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the pyrazole solution. Crucially, maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
Caption: Workflow for mixed acid nitration of pyrazole.
References
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2068-2079. Retrieved from [Link]
-
Various Authors. (2025). Review on synthesis of nitropyrazoles. ResearchGate. Retrieved from [Link]
-
Oakwood Products. (n.d.). 1H-Pyrazole-4-Boronic Acid Pinacol Ester Safety Data Sheet. Retrieved from [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Retrieved from [Link]
-
Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]
-
Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Retrieved from [Link]
-
Shevelev, S. A., & Dalinger, I. L. (1993). Nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 42, 1271–1289. Retrieved from [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1148-1155. Retrieved from [Link]
-
Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. PMC. Retrieved from [Link]
-
Klapötke, T. M., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 26(26). Retrieved from [Link]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18). Retrieved from [Link]
-
G, S., & P, S. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]
-
Unknown. (n.d.). Pyrazole. Retrieved from [Link]
-
Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8). Retrieved from [Link]
-
de Barry, H. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
Various Authors. (2025). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]
-
Alcántara, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522-3527. Retrieved from [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21). Retrieved from [Link]
-
Unknown. (n.d.). 1 NITRATION. Retrieved from [Link]
-
Unknown. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Gaba, N., et al. (2026). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Frontiers in Chemical Sciences. Retrieved from [Link]
Sources
- 1. vpscience.org [vpscience.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. commerceweb.govsci.com [commerceweb.govsci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: A Guide to Controlling the Decomposition of Nitro-Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitro-pyrazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you manage and control the decomposition of these energetic and often sensitive compounds. Our goal is to equip you with the knowledge to ensure the stability and integrity of your materials throughout your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of nitro-pyrazole derivatives.
Q1: Why are nitro-pyrazole derivatives prone to decomposition?
A: The decomposition of nitro-pyrazole derivatives is primarily influenced by the presence of the nitro group (NO2), which is a strong electron-withdrawing group. This functional group can destabilize the pyrazole ring, making it susceptible to various degradation pathways.[1][2] The thermal stability of these compounds is determined by the initial reactions of the NO2 substituent.[1][2] Several factors can initiate or accelerate decomposition, including heat, light, pressure, and the presence of impurities or certain solvents.[1][3]
Q2: What are the primary signs of decomposition in my nitro-pyrazole sample?
A: Visual and analytical indicators can signal decomposition. Common signs include:
-
Color Change: A yellow or brown discoloration often suggests the formation of nitro-aromatic impurities or degradation products.[4]
-
Gas Evolution: The release of gaseous byproducts, such as nitrogen oxides (NOx), is a common sign of thermal decomposition.[5]
-
Changes in Physical State: This can include melting point depression or changes in crystalline structure.
-
Appearance of New Peaks: In analytical techniques like HPLC or TLC, the emergence of new peaks or spots indicates the presence of degradation products.[4]
Q3: How does the position and number of nitro groups affect stability?
A: The stability of nitro-pyrazole derivatives is significantly influenced by the number and position of nitro groups on the pyrazole ring. Generally, an increase in the number of nitro groups leads to decreased thermal stability due to increased ring strain and a higher propensity for energetic decomposition.[6][7] The position of the nitro group also plays a crucial role; for instance, some isomers are more stable than others due to differences in steric hindrance and electronic effects.[8][9]
Q4: Are there general storage conditions you recommend for enhancing stability?
A: Yes, proper storage is critical. For optimal stability, nitro-pyrazole derivatives should be stored under the following conditions:[4][10][11]
-
Temperature: Cool to cold temperatures, such as refrigeration (2-8°C) or freezing (-20°C), can slow down decomposition rates.[4]
-
Atmosphere: An inert atmosphere, like argon or nitrogen, is highly recommended to prevent oxidative degradation.[4]
-
Light: Protect your compounds from light by using amber-colored vials or by wrapping the containers in aluminum foil to prevent photodegradation.[4]
-
Moisture: Store in a dry environment, using a desiccator if necessary, to prevent hydrolysis.[4]
Troubleshooting Guide: Addressing Specific Decomposition Issues
This section provides a problem-oriented approach to troubleshoot common decomposition issues encountered during experimentation.
Issue 1: My compound is degrading during a reaction in solution.
-
Possible Cause A: Solvent-Induced Decomposition. The choice of solvent can significantly impact the stability of your nitro-pyrazole derivative. Protic solvents, for example, can sometimes participate in decomposition pathways. Some decomposition mechanisms are known to differ between the solution and melted states.[3]
-
Solution:
-
Solvent Selection: If you suspect solvent-induced degradation, try switching to a less reactive, aprotic solvent.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Inert Atmosphere: Purge the solvent with an inert gas (argon or nitrogen) before adding your compound to remove dissolved oxygen.
-
-
-
Possible Cause B: pH-Mediated Hydrolysis. The pH of the reaction mixture can lead to the hydrolysis of certain functional groups on the pyrazole ring, especially ester or amide functionalities.
-
Solution:
-
pH Monitoring and Control: Monitor the pH of your reaction and use appropriate buffer systems to maintain a pH where your compound is most stable.
-
Aqueous Work-up: During work-up, minimize the time your compound is in contact with aqueous acidic or basic solutions.
-
-
Issue 2: My purified solid compound shows signs of degradation over time.
-
Possible Cause A: Residual Impurities. Even trace amounts of impurities, such as residual acid from synthesis, can catalyze decomposition during storage.[5]
-
Solution:
-
Recrystallization: Purifying your compound by recrystallization is a highly effective method for removing impurities.[12][13][14] The slow formation of crystals excludes impurities from the crystal lattice.[12] (See Protocol 1 for a detailed recrystallization procedure).
-
Washing: Ensure the final crystalline product is thoroughly washed with a cold, appropriate solvent to remove any surface impurities.[15]
-
-
-
Possible Cause B: Autocatalytic Decomposition. Some energetic materials can undergo autocatalytic decomposition, where the degradation products themselves accelerate further decomposition.[16][17] This is often initiated by the release of nitrogen oxides.[18]
-
Solution:
-
Addition of Stabilizers: For long-term storage, consider the addition of a stabilizer. Stabilizers are compounds that can scavenge reactive species like NOx that promote decomposition.[17][18] Common stabilizers include diphenylamine and urea derivatives.[17][19] "Green stabilizers" like curcumin are also being explored.[20][21]
-
Optimal Storage: Adhere strictly to the recommended storage conditions (cool, dark, dry, and inert atmosphere).[4]
-
-
Issue 3: I am observing inconsistent results in my biological or analytical assays.
-
Possible Cause: Tautomerization. For N-unsubstituted pyrazoles, the presence of certain solvents, particularly water, can facilitate the interconversion between different tautomeric forms.[4] While not a decomposition in the sense of bond breaking, the presence of multiple tautomers can lead to inconsistent biological activity or analytical signals.
-
Solution:
-
Solvent Control: Use anhydrous solvents for your assays whenever possible.
-
pH Control: If aqueous buffers are necessary, control the pH to favor a single tautomeric form if possible.
-
Structural Confirmation: Re-confirm the structure of your compound before use to ensure you are working with the desired tautomer.
-
-
Experimental Protocols
Protocol 1: Recrystallization for Enhanced Purity and Stability
This protocol outlines the steps for purifying a solid nitro-pyrazole derivative to remove impurities that may catalyze decomposition.[12][13][14][22]
Materials:
-
Crude nitro-pyrazole compound
-
Recrystallization solvent (A suitable solvent should dissolve the compound when hot but not when cold)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent will have a high-temperature coefficient, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[12]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the compound is completely dissolved.[22]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15][22]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse off any remaining impurities.[15]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]
Visualizing Decomposition and Control Strategies
Decomposition Pathways
The thermal decomposition of nitro-pyrazoles can proceed through various complex pathways. The specific pathway is often dependent on the substitution pattern of the pyrazole ring. Some common initial steps in decomposition include:
-
Homolytic Cleavage of the C-NO2 or N-NO2 bond: This results in the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO2).[16][23]
-
Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a more unstable nitrite intermediate.[23][24]
-
Ring Opening: This can be triggered by a hydrogen shift, leading to the elimination of stable molecules like N2.[16][25]
Caption: Key decomposition pathways for nitro-pyrazole derivatives.
Workflow for Troubleshooting Decomposition
When encountering unexpected decomposition, a systematic approach can help identify the root cause and implement an effective solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 11. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 12. Recrystallization [sites.pitt.edu]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 15. researchgate.net [researchgate.net]
- 16. Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Methods of stabilization; NOx scavenging - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. akjournals.com [akjournals.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Nitro-1H-pyrazole-4-carboxamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 3-nitro-1H-pyrazole-4-carboxamide via column chromatography. This document moves beyond a simple protocol, offering a comprehensive resource built on scientific principles and practical experience to troubleshoot common and complex purification challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purification of 3-nitro-1H-pyrazole-4-carboxamide.
Q1: What are the key challenges in purifying 3-nitro-1H-pyrazole-4-carboxamide by column chromatography?
A1: The primary challenges stem from the compound's inherent chemical properties. It is a polar, heterocyclic molecule containing both a hydrogen-bond-donating amide group and a strongly electron-withdrawing nitro group. This combination can lead to several issues:
-
Poor Solubility: The compound may have limited solubility in common non-polar chromatography solvents.
-
Strong Adsorption to Silica Gel: The polar nature of the molecule can cause it to bind very strongly to the acidic silica gel stationary phase, leading to difficult elution and significant peak tailing.[1][2]
-
Potential for Degradation: Nitroaromatic compounds can be sensitive and may degrade on the slightly acidic surface of standard silica gel.[3][4]
Q2: What is a good starting point for a solvent system (mobile phase) for TLC analysis?
A2: A good starting point for developing a mobile phase is a mixture of a non-polar and a polar solvent. For 3-nitro-1H-pyrazole-4-carboxamide, begin with a system of ethyl acetate/hexane.[5] You can then adjust the ratio to achieve an optimal retention factor (Rf) of approximately 0.35 on your TLC plate.[6] If the compound remains at the baseline, a more polar system, such as dichloromethane/methanol, should be explored.[1]
Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is often an indication of strong, undesirable interactions with the stationary phase, which can be due to the acidic nature of silica gel interacting with the basic sites on your pyrazole compound.[2] To counteract this, you can add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica.[1]
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: For this polar compound, normal-phase chromatography on silica gel is a common starting point. However, if you encounter issues with irreversible adsorption or degradation, reversed-phase chromatography using a C18 stationary phase with a mobile phase like methanol/water or acetonitrile/water can be a very effective alternative.[1][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving specific problems encountered during the column chromatography purification of 3-nitro-1H-pyrazole-4-carboxamide.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
Systematic TLC Analysis: Run a series of TLC plates with varying solvent ratios (e.g., 7:3, 8:2, 9:1 hexane/ethyl acetate). The ideal system will show clear separation between your product and impurities.[1]
-
Change Solvent Selectivity: If adjusting the ratio of your current system is ineffective, switch to a different solvent system with different chemical properties. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.[1]
-
Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[6]
-
Issue 2: The Compound Will Not Elute from the Column
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution: If your compound is not moving, a significant increase in the mobile phase polarity is required. You can try flushing the column with a highly polar solvent like 10% methanol in dichloromethane.[4]
-
Possible Cause 2: Irreversible adsorption or decomposition on the silica gel.[1]
-
Solution:
-
Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or smearing, your compound is likely degrading on the silica.[1]
-
Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][7]
-
Issue 3: Low Yield After Column Chromatography
-
Possible Cause 1: The compound is spread across too many fractions (peak tailing).
-
Solution: Once your compound begins to elute, you can often increase the polarity of the mobile phase to push the remaining product off the column more quickly, which can sharpen the tail of the peak.[4]
-
Possible Cause 2: Column overloading.
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel used in the column.[1] If you need to purify a larger amount of material, you must scale up the size of your column accordingly.
Experimental Protocol: Column Chromatography of 3-Nitro-1H-pyrazole-4-carboxamide
This protocol provides a detailed, step-by-step methodology for the purification.
I. Preparation
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., acetone or methanol).
-
Spot the TLC plates and develop them.
-
Identify a solvent system that provides a clear separation of your target compound with an Rf value around 0.35.[6]
-
-
Column Selection and Packing:
-
Choose a column with an appropriate diameter and length for the amount of material you need to purify.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, and then add a layer of sand to the top to prevent disruption during sample loading.
-
II. Sample Loading and Elution
-
Sample Preparation: Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane or methanol. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.[5]
-
Loading: Carefully add the dry-loaded sample onto the sand layer at the top of your packed column.
-
Elution:
-
Begin eluting with your starting, non-polar mobile phase.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
If using a gradient, systematically and slowly increase the polarity of your mobile phase.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them under a UV lamp.
-
III. Analysis and Recovery
-
Fraction Analysis: Combine the fractions that contain your pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Product Characterization: Confirm the purity and identity of your final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Visualizations
Workflow for Purification
Caption: A flowchart of the column chromatography workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Patrick, W. A. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- Al-Soud, Y. A., et al. (2015). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Journal of Chemical and Pharmaceutical Research.
- Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Retrieved from [Link]
- Liu, Y., et al. (2021). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society.
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Oxford Academic. (n.d.). Comparison of the Thin-Layer Chromatographic Behavior of the Dimethylnitrodiphenates on Alumina and Silica Gel. Stereochemical Factors.
- LCGC International. (2022, April 15).
- Journal of Applied Pharmaceutical Science. (2023, May 4).
- Arkivoc. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
- PubMed. (2012, June 1).
- Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- De Gruyter. (2024, February 8). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
Sources
Validation & Comparative
HPLC method validation for 3-nitro-1H-pyrazole-4-carboxamide purity
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 3-nitro-1H-pyrazole-4-carboxamide
As a Senior Application Scientist, the objective of this guide is to move beyond a simple recitation of validation protocols. Instead, we will explore the causal relationships behind experimental choices and establish a framework for developing a self-validating, robust HPLC purity method for 3-nitro-1H-pyrazole-4-carboxamide. This molecule, with its polar carboxamide group and UV-active nitro moiety, presents a typical yet instructive case for analytical chemists in pharmaceutical development.
This guide compares two distinct reversed-phase HPLC (RP-HPLC) methodologies to illustrate how specific choices in instrumentation and chemistry impact method performance and compliance with regulatory standards.
-
Method A (Optimized): A modern, stability-indicating method employing a core-shell C18 column and a buffered mobile phase with gradient elution. This approach is designed for high resolution, speed, and robustness.
-
Method B (Sub-optimal Alternative): A traditional method using a fully porous L1 (C18) column with a simple, unbuffered isocratic mobile phase. While potentially functional, this method may lack the specificity and robustness required for stringent quality control.
Our analysis will be grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]
The Analytical Imperative: Why Method Validation is Critical
In drug development, an analytical method is the ultimate arbiter of quality. For a substance like 3-nitro-1H-pyrazole-4-carboxamide, which may serve as an active pharmaceutical ingredient (API) or a critical intermediate, the purity profile is directly linked to safety and efficacy. A validated HPLC method provides documented evidence that the procedure is "fit for its intended purpose," ensuring that every measurement of purity is accurate, reproducible, and reliable.[3][4] This is not merely a regulatory checkbox; it is the foundation of patient safety and product consistency.[5]
The ICH Q2(R2) and the harmonized FDA and EMA guidelines form the global standard for this process, shifting the paradigm from a one-time validation event to a continuous lifecycle management model.[1][2][6]
Foundational Method Development: A Tale of Two Columns
The selection of chromatographic conditions is the most critical phase of method development. The chemical properties of 3-nitro-1H-pyrazole-4-carboxamide—a polar heterocyclic compound—dictate our choices. Pyrazole derivatives can be effectively analyzed using RP-HPLC.[7][8]
Comparative Chromatographic Conditions
| Parameter | Method A: Optimized & Robust | Method B: Sub-optimal Alternative | Scientific Rationale for Method A |
| Column | Core-Shell C18, 100 x 4.6 mm, 2.7 µm | Fully Porous C18, 150 x 4.6 mm, 5 µm | The smaller particle size and solid core of the core-shell column provide higher efficiency and resolution, leading to sharper peaks and better separation from impurities, often in shorter run times. |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile | A: WaterB: Methanol | The ammonium acetate buffer controls the pH, preventing shifts in the ionization state of the analyte and ensuring consistent retention times and peak shapes. Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Elution | Gradient: 10% to 70% B over 10 min | Isocratic: 50:50 (A:B) | A gradient elution is crucial for a purity method, as it can effectively elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe, which an isocratic method may fail to do. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | PDA Detector at 254 nm | UV Detector at 254 nm | A Photodiode Array (PDA) detector is superior for a purity method as it provides spectral data, allowing for peak purity analysis to confirm that the main analyte peak is not co-eluting with an impurity. The nitro-aromatic structure suggests strong UV absorbance around 254 nm.[9][10] |
| Column Temp. | 30 °C | Ambient | Temperature control ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
The Validation Gauntlet: A Head-to-Head Comparison
Validation involves testing a series of performance characteristics as defined by ICH Q2(R2).[1][3][4] A validation protocol should be established before beginning the studies, outlining the procedures and acceptance criteria.[3]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[11] For a purity method, this is paramount and is best demonstrated through forced degradation (stress testing).[12][13]
The goal of a forced degradation study is not to destroy the drug but to achieve 5-20% degradation, generating the likely degradation products.[13] This demonstrates the method is "stability-indicating."[14]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux 10 mg of 3-nitro-1H-pyrazole-4-carboxamide in 10 mL of 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg in 10 mL of 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Store 10 mg in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[14]
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method. Use a PDA detector to assess peak purity.
Comparative Results
| Stress Condition | Method A: Optimized Performance | Method B: Sub-optimal Performance |
| Acid Hydrolysis | Main peak is well-resolved from two minor degradant peaks (Resolution > 2.0). Peak purity index > 0.999. | A significant degradant peak co-elutes with the main analyte peak, making accurate quantification impossible. |
| Base Hydrolysis | Excellent separation of the main peak from a major degradant peak. | Broad, tailing peaks with poor resolution between the analyte and degradant. |
| Oxidation | Complete baseline separation achieved. | Overlapping peaks are observed. |
The diagram below illustrates how forced degradation studies are integral to proving the specificity of a stability-indicating method.
Caption: Workflow for HPLC method validation and the role of forced degradation.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to create at least five concentration levels, ranging from the reporting limit for impurities up to 120% of the assay specification (e.g., 0.5 µg/mL to 120 µg/mL).[11]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and determine the correlation coefficient (R²) using linear regression.
Comparative Data
| Parameter | Method A: Optimized | Method B: Sub-optimal | Acceptance Criteria |
| Range | 0.5 - 120 µg/mL | 10 - 100 µg/mL | Appropriate for intended use. |
| Correlation (R²) | 0.9998 | 0.9951 | R² ≥ 0.999 |
| Y-intercept | Close to zero | Significant non-zero intercept | Should not be significantly different from zero. |
Method A demonstrates superior linearity over a wider and more appropriate range for a purity assay.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of analyte is spiked into a placebo or sample matrix.[11]
Experimental Protocol: Accuracy
-
Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level (9 total determinations).
-
Analyze the samples and calculate the percentage recovery.
Comparative Data
| Spiked Level | Method A: % Recovery (Mean ± SD) | Method B: % Recovery (Mean ± SD) | Acceptance Criteria |
| 50% | 99.5 ± 0.4% | 95.2 ± 2.1% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.3% | 104.5 ± 1.8% | 98.0 - 102.0% |
| 150% | 100.5 ± 0.5% | 106.1 ± 2.5% | 98.0 - 102.0% |
Method A shows excellent recovery within the accepted limits, whereas Method B shows systematic error (bias) and higher variability.
Precision
Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval.
-
Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.[11]
Experimental Protocol: Precision
-
Repeatability: Prepare six identical samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system if available. Compare the results from both studies.
Comparative Data
| Parameter | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.4% | 1.8% | %RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 0.7% | 2.9% | %RSD ≤ 2.0% |
The low %RSD for Method A indicates high precision. Method B fails the acceptance criteria for intermediate precision, suggesting it is not a reliable method.
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[16]
These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparative Data
| Parameter | Method A | Method B | Acceptance Criteria |
| LOD (S/N = 3:1) | 0.05 µg/mL | 0.5 µg/mL | Must be low enough to detect potential impurities. |
| LOQ (S/N = 10:1) | 0.15 µg/mL | 1.5 µg/mL | Must be precise and accurate. |
Method A is significantly more sensitive, a direct result of the higher efficiency of the core-shell column leading to sharper peaks and better signal-to-noise.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Intentionally vary critical parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2% absolute)
-
-
Analyze a system suitability solution under each condition and evaluate parameters like peak retention time, tailing factor, and resolution between the analyte and a closely eluting impurity.
The logical relationship between validation parameters is critical for a comprehensive understanding.
Caption: Inter-relationship of HPLC validation parameters.
Conclusion: Choosing the Right Tool for the Job
This comparative guide demonstrates unequivocally that while multiple HPLC methods can be developed for an analyte, only a well-optimized and thoroughly validated method is suitable for quality control in a regulated environment.
Method A , with its modern column technology, buffered mobile phase, and gradient elution, proved to be specific, linear, accurate, precise, sensitive, and robust. It is a stability-indicating method fit for its intended purpose of determining the purity of 3-nitro-1H-pyrazole-4-carboxamide.
Method B , in contrast, failed on several critical validation parameters, most notably specificity and intermediate precision. Its use in a QC setting would pose a significant compliance risk and could fail to detect critical impurities or degradation products, ultimately jeopardizing product quality and patient safety.
The investment in developing a robust method like Method A pays dividends throughout the product lifecycle, ensuring data integrity, facilitating regulatory approval, and guaranteeing the quality of the final drug product.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 24). European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007, February 6). Taylor & Francis. [Link]
-
FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate. [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. [Link]
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009, December 30). PubMed. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2025, August 5). ResearchGate. [Link]
-
Development of SPME-HPLC methodology for detection of nitroexplosives. (2007, April 27). OSTI.GOV. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Read by QxMD. [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Concept Heidelberg. [Link]
-
Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. (2022, December 13). ResearchGate. [Link]
-
The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. (n.d.). ResearchGate. [Link]
-
Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]
-
3-Nitropyrazole. (n.d.). PubChem. [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023, May 4). Journal of Applied Pharmaceutical Science. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives... (n.d.). PMC - NIH. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. casss.org [casss.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. onyxipca.com [onyxipca.com]
- 15. scribd.com [scribd.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of the Thermal Stability of 3-nitro-1H-pyrazole-4-carboxamide and TNT
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of energetic materials, a nuanced understanding of thermal stability is paramount for ensuring safety, predicting performance, and guiding the development of new compounds. This guide provides an in-depth comparison of the thermal stability of the well-established explosive 2,4,6-trinitrotoluene (TNT) and the more novel compound, 3-nitro-1H-pyrazole-4-carboxamide (NPC). While extensive experimental data exists for TNT, the energetic properties of NPC are less characterized in publicly available literature. Therefore, this guide will present a comprehensive overview of TNT's thermal behavior, supported by experimental data, and offer a qualitative and predictive comparison for NPC based on structure-activity relationships observed in related nitropyrazole compounds.
Introduction: The Significance of Thermal Stability in Energetic Materials
Thermal stability is a critical parameter that dictates the conditions under which an energetic material can be safely handled, stored, and utilized. It is a measure of a compound's resistance to decomposition when subjected to heat. Materials with low thermal stability can undergo spontaneous and potentially violent decomposition at elevated temperatures, posing significant safety risks. Conversely, high thermal stability is a desirable characteristic for many applications, ensuring that the material remains inert until intentionally initiated.
The decomposition of an energetic material is an exothermic process, and the temperature at which this process begins, known as the onset decomposition temperature, is a key indicator of its thermal stability. This, along with other parameters such as impact and friction sensitivity, provides a comprehensive safety and performance profile of the material.
2,4,6-Trinitrotoluene (TNT): A Well-Characterized Benchmark
TNT is a widely used secondary explosive, valued for its relative insensitivity to shock and friction, and its convenient melting point for melt-casting applications. Its thermal behavior has been extensively studied and serves as a benchmark for comparison with new energetic compounds.
Thermal Decomposition of TNT
The thermal decomposition of TNT is a complex process that is influenced by factors such as temperature, pressure, and the physical state of the material. Experimental studies, primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have established that the decomposition of TNT generally begins at temperatures above 200°C, with a rapid, exothermic decomposition occurring at higher temperatures.
The decomposition mechanism of TNT is understood to initiate through several pathways, with the dominant pathway being dependent on the temperature. At lower temperatures, reactions involving the methyl group are prevalent, while at higher temperatures, the homolytic cleavage of the C-NO2 bond becomes the dominant initiation step.
Impact Sensitivity of TNT
Impact sensitivity is a measure of an explosive's susceptibility to initiation by impact or shock. It is typically quantified by the 50% drop height (DH50), which is the height from which a standard weight must be dropped to cause initiation in 50% of trials. Higher DH50 values indicate lower sensitivity. The impact sensitivity of TNT is considered to be moderate among secondary explosives.
3-nitro-1H-pyrazole-4-carboxamide (NPC): A Qualitative Assessment of Thermal Stability
Nitropyrazole-based energetic materials have garnered significant interest due to their potential for high performance, high thermal stability, and low sensitivity.[1] The stability of these compounds is influenced by several factors, including the number and position of nitro groups, and the presence of other functional groups that can participate in intermolecular interactions such as hydrogen bonding.
Predicted Thermal Stability of NPC
The presence of a single nitro group on the pyrazole ring in NPC suggests a moderate level of energetic character. The carboxamide group (-CONH2) is a key feature that is expected to significantly influence its thermal stability. The amide functionality can participate in strong intermolecular hydrogen bonding, which can lead to a more stable crystal lattice and require more energy to initiate decomposition. This is a known strategy for enhancing the thermal stability of energetic materials.[2]
Furthermore, many nitropyrazole derivatives, particularly those with multiple nitro groups, have been shown to possess high decomposition temperatures, often exceeding 300°C.[3] While NPC has only one nitro group, the stabilizing effect of the carboxamide and the inherent thermal robustness of the pyrazole ring suggest that its decomposition temperature is likely to be comparable to or potentially higher than that of TNT.
Predicted Impact Sensitivity of NPC
The impact sensitivity of energetic materials is also closely linked to their molecular and crystal structure. The presence of strong intermolecular hydrogen bonding in NPC, facilitated by the carboxamide group, is expected to lead to a lower sensitivity to impact compared to compounds with weaker intermolecular forces. Therefore, it is reasonable to predict that NPC would exhibit a higher DH50 value than TNT, indicating a lower sensitivity to impact.
Comparative Data Summary
The following table summarizes the available experimental data for TNT and provides a qualitative prediction for the properties of 3-nitro-1H-pyrazole-4-carboxamide based on structure-activity relationships.
| Property | 2,4,6-Trinitrotoluene (TNT) | 3-nitro-1H-pyrazole-4-carboxamide (NPC) |
| Chemical Structure | Aromatic ring with three nitro groups and one methyl group. | Pyrazole ring with one nitro group and one carboxamide group. |
| Decomposition Temperature (DSC/TGA) | ~240-300 °C (onset of major exotherm) | Predicted to be comparable to or higher than TNT, likely >250 °C. |
| Impact Sensitivity (DH50) | Moderate (values reported in literature vary) | Predicted to be low (higher DH50 than TNT). |
| Key Structural Influences on Stability | Multiple electron-withdrawing nitro groups. | Pyrazole ring stability, intermolecular hydrogen bonding from the carboxamide group. |
Experimental Protocols for Thermal Stability Analysis
To experimentally determine the thermal stability of a compound like 3-nitro-1H-pyrazole-4-carboxamide, the following standard techniques would be employed:
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition temperature (onset and peak), and the enthalpy of decomposition.
Methodology:
-
A small, precisely weighed sample (1-3 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the resulting thermogram.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of the compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the percentage of mass loss versus temperature, and the derivative of this curve (DTG) shows the rate of mass loss.
Visualizing the Comparison
Chemical Structures
Caption: Chemical structures of TNT and NPC.
Conceptual Workflow for Thermal Stability Assessment
Caption: Experimental workflow for assessing the thermal stability and sensitivity of a new energetic material.
Conclusion and Future Outlook
The development of novel energetic materials with improved safety profiles is a continuous endeavor in the field. The family of nitropyrazoles, particularly those functionalized with groups capable of forming strong intermolecular interactions, represents a promising avenue of research. To validate the predictions made in this guide, experimental determination of the thermal properties and sensitivity of 3-nitro-1H-pyrazole-4-carboxamide is essential. Such studies would provide valuable data for the design and synthesis of next-generation energetic materials with tailored properties for a range of applications.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. PubMed. [Link]
-
The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Nitro-Pyrazole Carboxamide Isomers: Drug Design & Synthetic Strategy
The following guide provides a comparative technical analysis of nitro-pyrazole carboxamide isomers, designed for researchers in medicinal chemistry and process development.
Executive Summary: The Isomer Dichotomy
Nitro-pyrazole carboxamides represent a "Janus-faced" scaffold in chemical research. Depending on the regiochemistry of the nitro (
-
Pharmaceutical Precursors (4-nitro isomers): Privileged scaffolds for kinase inhibitors (e.g., FGFR, CDK) and antitubercular agents, where the nitro group serves as a "masked" amine or a bioactivatable warhead.
-
High-Energy Materials (3,4,5-polynitro isomers): Dense, thermally stable oxidizers used in propellants, where the high nitrogen content and symmetry maximize density and detonation velocity.
This guide focuses on the pharmaceutical utility of these isomers, specifically comparing the 4-nitro-3-carboxamide vs. 4-nitro-5-carboxamide regioisomers, which are critical checkpoints in the synthesis of drugs like Sildenafil (Viagra) and novel antimicrobial candidates.
Structural Landscape & Physicochemical Comparison[1][2]
The position of the substituents on the pyrazole ring dictates the electronic vector, dipole moment, and metabolic fate of the molecule.
Comparative Properties Table
| Feature | Isomer A: 4-Nitro-3-Carboxamide | Isomer B: 4-Nitro-5-Carboxamide | Isomer C: 3-Nitro-4-Carboxamide |
| Structure | Nitro at C4, Amide at C3 | Nitro at C4, Amide at C5 | Nitro at C3, Amide at C4 |
| Electronic Effect | Synergistic electron withdrawal; C5 is highly electrophilic. | Steric crowding between N1-substituent and C5-amide. | C5 is less activated; Nitro at C3 is harder to reduce. |
| Solubility (logP) | Generally lower (more polar surface area accessible). | Higher (intramolecular H-bonding often masks polarity). | Moderate. |
| Key Application | Kinase Inhibitors: Precursor to 3-carboxamide-4-amino hinge binders. | PDE5 Inhibitors: Key intermediate for pyrazolo[4,3-d]pyrimidines (Sildenafil). | Energetic Materials: Often used as a stable explosive precursor. |
| Metabolic Stability | High; Amide hydrolysis is slow. | Moderate; Steric bulk protects amide, but N1-dealkylation is common. | High; Nitro group is resistant to Type I nitroreductases. |
| Synthetic Yield | Thermodynamic product (often favored). | Kinetic product (requires specific directing groups). | Difficult to access regioselectively. |
The "Regioisomer Effect" in Drug Design
-
Steric Clash & Conformation: In Isomer B (5-carboxamide) , the amide group at C5 experiences significant steric repulsion from the N1-substituent (e.g., methyl or propyl). This forces the amide out of planarity, which can be exploited to lock bioactive conformations but makes synthesis challenging.
-
Bioactivation: In antitubercular discovery, 4-nitro isomers are preferred over 3-nitro isomers. The 4-nitro group has a lower reduction potential, making it easier for bacterial nitroreductases (like Ddn in M. tuberculosis) to convert it into a toxic nitroso/hydroxylamine species, killing the pathogen.
Synthetic Accessibility & Regiocontrol
Controlling the regiochemistry during the synthesis of these isomers is the primary bottleneck. The reaction of hydrazine with 1,3-diketones typically yields a mixture.
Decision Tree for Regioselective Synthesis
Figure 1: Synthetic decision tree for accessing specific regioisomers. Note the critical role of solvent in cyclization strategies.
Experimental Protocol: Synthesis of Sildenafil Intermediate
Target Compound: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Isomer B type). Rationale: This protocol demonstrates the "Method B" approach (Nitration of a pre-formed pyrazole core), which is the industry standard for high purity.
Materials
-
Substrate: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (10.0 g, 54.9 mmol).
-
Reagents: Fuming Nitric acid (HNO₃, >90%), Sulfuric acid (H₂SO₄, conc.), Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).
-
Equipment: 3-neck round bottom flask, internal thermometer, ice bath, addition funnel.
Step-by-Step Methodology
Phase 1: Regioselective Nitration
-
Dissolution: Charge 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (10 g) into concentrated H₂SO₄ (30 mL) at 0°C. Caution: Exothermic.
-
Nitration: Add fuming HNO₃ (8.0 mL) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Mechanistic Note: The carboxylic acid at C5 deactivates the ring, but the N1-methyl and C3-propyl groups activate it. The C4 position is the only available site for electrophilic aromatic substitution (SEAr).
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto crushed ice (200 g). The product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , will precipitate as a white/pale yellow solid.
-
Isolation: Filter, wash with cold water until pH is neutral, and dry. Yield: ~85-90%.
Phase 2: Carboxamide Formation
-
Activation: Suspend the dried nitro-acid (from Phase 1) in Thionyl chloride (30 mL). Reflux for 2 hours.
-
Observation: Evolution of HCl and SO₂ gas; solution becomes clear.
-
-
Evaporation: Remove excess SOCl₂ under reduced pressure to yield the acid chloride intermediate.
-
Amidation: Dissolve the residue in dry THF (50 mL). Cool to 0°C.
-
Addition: Add concentrated NH₄OH (20 mL) or ammonia gas slowly.
-
Workup: Evaporate THF. Slurry the residue in water, filter, and recrystallize from Ethanol/Water.
Biological Mechanism of Action (MOA)
For pharmaceutical applications, particularly in infectious diseases (TB, Leishmania), the 4-nitro group acts as a prodrug warhead.
Figure 2: Bioactivation pathway of 4-nitro-pyrazole carboxamides in Mycobacterium tuberculosis.
Key Insight: The redox potential of the nitro group is tunable. Electron-withdrawing groups (like the carboxamide) at the adjacent position (C3 or C5) make the nitro group easier to reduce, increasing potency but also potential toxicity to mammalian mitochondria.
References
-
Synthesis and Biological Evaluation of Pyrazole Carboxamides
- Title: Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Source: Journal of Chemical and Pharmaceutical Research, 2016.
-
URL:[Link] (General Journal Link)
-
Sildenafil Intermediate Synthesis
-
Regioselectivity in Pyrazole Synthesis
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Source: Journal of Organic Chemistry (via CONICET).
-
URL:[Link]
-
-
Antitubercular SAR of Nitro-Isomers
- Title: Structure-activity relationships of antitubercular nitroimidazoles and pyrazoles.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Energetic Materials Context
- Title: Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole.
- Source: ResearchG
-
URL:[Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-nitro-1H-pyrazole-4-carboxamide
Executive Summary & Structural Context
3-nitro-1H-pyrazole-4-carboxamide (
This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns, distinguishing it from its structural isomer 4-nitro-1H-pyrazole-3-carboxamide . We utilize Electrospray Ionization (ESI) in positive mode (
Key Differentiators (At a Glance)
| Feature | 3-nitro-1H-pyrazole-4-carboxamide | 4-nitro-1H-pyrazole-3-carboxamide (Isomer) |
| Base Peak (ESI+) | ||
| Ortho Effect | Prominent water loss ( | Weak/Absent water loss |
| Nitro Loss | Secondary pathway ( | Primary pathway (Labile 4-nitro) |
| Ring Stability | High (3-nitro stabilizes ring) | Moderate |
Instrumentation & Methodology
To reproduce the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the detection of diagnostic "ortho-effect" ions.
Experimental Protocol
-
Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Ionization Source: ESI (Electrospray Ionization) in Positive Mode.[1]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Low energy preserves molecular ion)
-
-
Mass Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing CO vs.
losses). -
Collision Energy (CID): Stepped energy ramp (10, 20, 40 eV) to observe both labile amide cleavages and stable ring fragmentations.
Fragmentation Pathway Analysis
The fragmentation of 3-nitro-1H-pyrazole-4-carboxamide is governed by three competitive mechanisms: Amide Cleavage , Nitro Elimination , and Ortho-Interaction .
Pathway A: The Amide-Nitrile Transformation (Dominant)
Unlike simple aromatic amides, the pyrazole scaffold drives a specific dehydration and deamination pathway.
-
Precursor:
at 157. -
Step 1 (
): The carboxamide group readily loses ammonia to form the acylium ion or cyclic intermediate at 140 . -
Step 2 (
): Alternatively, dehydration yields the corresponding nitrile (3-nitro-4-cyanopyrazole) at 139 . This is often the base peak due to the stability of the conjugated nitrile-pyrazole system.
Pathway B: Nitro Group Elimination
-
Loss of
( Da): Direct cleavage of the C-N bond yields the radical cation (EI) or cation (ESI) at 111 . -
Loss of
( Da): A rearrangement involving the nitro oxygen attacking the ring carbon can lead to loss of NO, yielding a hydroxy-pyrazole species at 127 .
Pathway C: The "Ortho Effect" (Diagnostic)
The adjacency of the 3-nitro and 4-carboxamide groups allows for a specific intramolecular hydrogen transfer.
-
Mechanism: The oxygen of the nitro group abstracts a proton from the amide nitrogen.
-
Result: This facilitates the elimination of water (
139) or ( 140) with high efficiency compared to the meta or para isomers.
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of ion dissociation. The color coding represents the stability and intensity of the fragments.
Caption: ESI(+) Fragmentation pathway of 3-nitro-1H-pyrazole-4-carboxamide showing competitive deamination and dehydration pathways.
Comparative Analysis: 3-Nitro vs. 4-Nitro Isomers
Distinguishing the 3-nitro isomer from the 4-nitro isomer is a common analytical challenge. The differentiation relies on the stability of the nitro group and the ortho-interaction .
| Parameter | 3-nitro-1H-pyrazole-4-carboxamide | 4-nitro-1H-pyrazole-3-carboxamide | Mechanistic Reason |
| Nitro Loss ( | Lower Intensity | Higher Intensity | The 4-nitro group is electronically less stable on the pyrazole ring than the 3-nitro, leading to facile cleavage [1, 3]. |
| Water Loss ( | High (Diagnostic) | Low | In the 3,4-isomer, the geometry favors a 6-membered transition state between Nitro-O and Amide-H. |
| RDA Fragmentation | Minimal | Significant | Retro-Diels-Alder (RDA) cleavage is more accessible when the nitro group is at the 4-position [3]. |
Expert Insight: When analyzing an unknown sample, monitor the ratio of
References
-
Dalinger, I. L., et al. (2025).[2] Synthesis of 3,4,5-trinitropyrazole. ResearchGate. Link
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link
-
Holzer, W., et al. (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Link
-
Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link
-
Joshi, P., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Link
Sources
Safety Operating Guide
3-nitro-1H-pyrazole-4-carboxamide proper disposal procedures
Executive Summary: Operational Safety & Immediate Action
Status: High-Energy Intermediate / Energetic Precursor Primary Risk: Explosion (Shock/Friction Sensitivity) & Acute Toxicity Disposal Method: Chemical Incineration (High Temperature)[1][2]
3-nitro-1H-pyrazole-4-carboxamide belongs to a class of nitro-azoles often used as high-energy density material (HEDM) precursors or pharmaceutical intermediates.[1][2] Unlike standard organic waste, the presence of the nitro group (
IMMEDIATE "DO NOT" DIRECTIVES:
-
DO NOT dispose of in general trash or standard aqueous waste streams.[2]
-
DO NOT use metal spatulas or glass-ground stoppers with dry solid (Friction Hazard).[1][2]
-
DO NOT mix with strong bases (NaOH, KOH) or heavy metals (forms highly sensitive nitropyrazolate salts).[2]
-
DO NOT concentrate reaction mixtures to total dryness without a blast shield.[2]
Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand the causality of its hazards. The danger lies not just in toxicity, but in the potential for rapid energy release.
| Property | Description | Operational Implication |
| Functional Group | Nitro ( | Energetic: The nitro group provides oxygen; the ring provides strain.[1][2] This combination creates shock/thermal sensitivity.[2] |
| Acidity | 1H-proton (acidic N-H) | Salt Formation: The proton at the N1 position is acidic ( |
| Physical State | Yellow/Off-white Solid | Dust Hazard: Fine dusts are explosive.[1][2] Keep wet (phlegmatized) if possible.[2] |
| Toxicity | Acute Tox.[2][3] (Cat 4), Irritant | Standard PPE (Nitrile gloves, safety glasses) is sufficient for toxicity, but insufficient for blast protection.[2] |
Pre-Disposal Stabilization (Phlegmatization)
The "Senior Scientist" Protocol: Never dispose of dry, pure nitro-pyrazole powders directly into a waste drum. Friction between crystals during drum transport can trigger initiation.[2] You must phlegmatize (desensitize) the compound.[2]
Protocol A: Solid Waste (>50 mg)[1][2]
-
Wetting: Add at least 20% by weight of water or a water/ethanol (1:[2]1) mixture to the solid.[2] The liquid acts as a heat sink and lubricant, preventing hot-spot formation during friction.[1][2]
-
Container: Transfer the wetted solid into a conductive (anti-static) polyethylene bottle .
-
Labeling: Label clearly as "Flammable Solid, Organic, n.o.s. (Contains 3-nitro-1H-pyrazole-4-carboxamide)."[1][2]
Protocol B: Reaction Mixtures (Liquid)
-
Quenching: Ensure no unreacted nitrating agents (e.g.,
/ ) remain.[2] Neutralize carefully to pH 6-7.[1][2]-
Critical Note: Do not over-basify. As noted in the chemical profile, high pH forms sensitive salts.[2]
-
-
Dilution: Dilute with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to <5% concentration before adding to the waste stream.[2]
Disposal Decision Logic
Use this decision matrix to determine the correct workflow.
Caption: Decision matrix for stabilizing and packaging nitro-pyrazole waste based on physical state and quantity.
Segregation & Incompatibility
The most common accident vector in labs handling nitro-azoles is improper waste segregation.[1][2]
The "Red Line" Segregation Rules:
-
Oxidizers: Never mix with strong oxidizers (peroxides, permanganates).[2] The nitro compound is already oxidized; adding more increases detonation velocity.[2]
-
Reducing Agents: Contact with hydrides (LiAlH4) or active metals (Zn, Fe) can trigger exothermic reduction to amino-pyrazoles, generating massive heat.[1][2]
-
Heavy Metals: Do not dispose of in containers with metal residues (Arsenic, Lead, Mercury).[2] Heavy metal salts of nitro-compounds are primary explosives.[1][2]
Caption: Chemical incompatibility chart highlighting the risks of salt formation and redox reactions.
Emergency Procedures (Spill Response)
If 3-nitro-1H-pyrazole-4-carboxamide is spilled outside a fume hood:
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE: Don double nitrile gloves, safety goggles, and a face shield.[2]
-
Wet Method (Crucial):
-
Collection: Wipe up the wetted material using anti-static wipes.[2] Place wipes into a wide-mouth plastic jar.
-
Disposal: Label the jar as "Hazardous Waste - Nitro Compound Debris" and arrange for immediate EHS pickup.[1][2]
References
-
Case Western Reserve University. (2019).[2][4] Policy on Laboratory Use of Explosive and High Energy Materials.[2][4] Environmental Health and Safety.[2][3][4][5] Link
-
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Chapter 6: Working with Chemicals. Link
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives.[2] Wiley.[2] (Reference for the sensitivity of nitro-azole salts).
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole (Analogous Structure).[1][2]Link[1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
